DNA Gyrase-IN-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H21BrN4O3 |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
2-[2-[2-(4-bromophenyl)quinoline-4-carbonyl]hydrazinyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21BrN4O3/c1-33-19-12-10-18(11-13-19)28-24(31)15-27-30-25(32)21-14-23(16-6-8-17(26)9-7-16)29-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,31)(H,30,32) |
InChI-Schlüssel |
MXIWKYXLRJGDDF-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-7, also identified as compound 6d in the primary literature, is a novel synthetic small molecule inhibitor targeting microbial DNA gyrase.[1][2][3][4][5][6] As a member of the quinoline-4-carbohydrazide (B1304848) derivative family, it represents a promising scaffold for the development of new antibacterial agents. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its operational framework.
Mechanism of Action
This compound functions as a direct inhibitor of bacterial DNA gyrase, an essential type II topoisomerase. This enzyme is critical for maintaining the topological state of DNA during replication and transcription by introducing negative supercoils into the bacterial chromosome. The inhibitory action of this compound, like other quinoline-based inhibitors, is believed to interfere with the DNA re-ligation step of the gyrase catalytic cycle. By stabilizing the transient double-strand DNA break, the inhibitor effectively traps the enzyme-DNA complex, leading to an accumulation of DNA breaks and ultimately triggering bacterial cell death.
Molecular docking studies of closely related quinoline-4-carbohydrazide derivatives suggest that these compounds bind to the active site of the DNA gyrase A subunit. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues and the DNA itself. This interaction prevents the gyrase from completing its supercoiling activity, thereby halting DNA replication and leading to the observed antibacterial effect.
Visualizing the Mechanism of Action
Caption: Inhibition of DNA Gyrase by this compound.
Quantitative Data
The primary research article describing this compound (compound 6d) did not report its specific IC50 value against S. aureus DNA gyrase. However, the study did provide inhibitory concentrations for other closely related compounds from the same synthesized series, which are presented below for comparative purposes.[7] The reference compound used in the assay was ciprofloxacin.[7]
| Compound | Target Enzyme | IC50 (µM) |
| Compound 6b | S. aureus DNA Gyrase | 33.64[7] |
| Compound 10 | S. aureus DNA Gyrase | 8.45[7] |
| Ciprofloxacin | S. aureus DNA Gyrase | 3.80[7] |
Minimum Inhibitory Concentration (MIC) data for several compounds from the same study against Staphylococcus aureus and Candida albicans are also available.
| Compound | MIC against S. aureus (µM) | MIC against C. albicans (µM) |
| Compound 5 | 49.04[7] | 24.53[7] |
| Compound 6a | 164.35[7] | 41.09[7] |
| Compound 6b | 38.64[7] | Not Reported |
| Compound 10 | 191.36[7] | Not Reported |
| Compound 11 | 192.29[7] | Not Reported |
| Compound 13 | 381.81[7] | Not Reported |
| Compound 14 | 761.77[7] | Not Reported |
Experimental Protocols
The following is a detailed methodology for a typical S. aureus DNA gyrase supercoiling inhibition assay, based on the information provided in the primary literature and supplemented with standard protocols.[1][3][7]
S. aureus DNA Gyrase Supercoiling Inhibition Assay
1. Materials and Reagents:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5x Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM Magnesium Acetate, 10 mM DTT, 500 mM Potassium Glutamate, 50 µg/mL Albumin)
-
Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 40% (v/v) Glycerol)
-
ATP solution
-
This compound (and other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
2. Assay Procedure:
-
On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (this compound) at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Dilute the S. aureus DNA gyrase in the dilution buffer to the desired concentration.
-
Initiate the reaction by adding the diluted enzyme to each tube (except the negative control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis (e.g., 1% agarose gel in TAE buffer).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid DNA to its supercoiled form will be evident by the faster migration of the supercoiled topoisomers.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Experimental Workflow
The general workflow for the discovery and characterization of this compound and its analogs is depicted below.
Caption: Experimental workflow for inhibitor discovery.
Conclusion
This compound is a novel inhibitor of microbial DNA gyrase with a mechanism of action centered on the disruption of DNA topology essential for bacterial survival. While specific quantitative inhibitory data for this particular compound is not yet fully available in the peer-reviewed literature, the analysis of its chemical analogs provides a strong foundation for its potential as an antibacterial agent. The detailed protocols and workflows presented here offer a guide for the further investigation and development of this and related compounds in the ongoing search for new antimicrobial therapies.
References
- 1. inspiralis.com [inspiralis.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. research.unl.pt [research.unl.pt]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Inhibition of DNA Gyrase Subunit A (GyrA)
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "DNA Gyrase-IN-7" did not yield any publicly available information. It is presumed that this may be an internal, novel, or otherwise uncatalogued compound name. This guide will therefore focus on the well-characterized binding interactions of two major classes of inhibitors targeting the DNA gyrase A (GyrA) subunit: Fluoroquinolones and Novel Bacterial Topoisomerase Inhibitors (NBTIs) , serving as a comprehensive technical resource on the core topic of GyrA inhibition.
Introduction to DNA Gyrase and the GyrA Subunit
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA breakage and reunion activity of the enzyme, making it a prime target for antibacterial agents. Inhibition of GyrA's function leads to the stabilization of a cleavage complex, resulting in double-strand DNA breaks and ultimately, bacterial cell death.
Binding Sites and Molecular Interactions on the GyrA Subunit
The GyrA subunit possesses distinct binding pockets that are exploited by different classes of inhibitors.
Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin, are a cornerstone of antibacterial therapy. They bind to a region on GyrA known as the Quinolone Resistance-Determining Region (QRDR), which is located near the active site tyrosine (Tyr122 in E. coli) responsible for DNA cleavage.[1]
The binding of fluoroquinolones is complex and involves interactions with both the GyrA subunit and the DNA itself, stabilizing the enzyme-DNA cleavage complex. Key interactions often involve:
-
A water-metal ion bridge: A magnesium ion (Mg²⁺) often mediates an interaction between the C3/C4 keto-acid moiety of the fluoroquinolone and specific residues within the QRDR of GyrA, notably Ser83 and Asp87 (in E. coli numbering).[1]
-
Amino acid contacts: Residues within the QRDR, such as Ser83 and Asp87, directly or indirectly interact with the bound fluoroquinolone.[2] Mutations in these residues are a common cause of fluoroquinolone resistance.[1]
-
DNA intercalation: The planar ring system of the fluoroquinolone intercalates into the DNA at the site of cleavage.
Recent studies have also suggested the existence of a second binding mode for fluoroquinolones, where the C7 ring system can interact with GyrA, providing new avenues for drug design.[3][4]
Novel Bacterial Topoisomerase Inhibitors (NBTIs)
NBTIs, such as gepotidacin, represent a newer class of DNA gyrase inhibitors with a distinct mechanism of action from fluoroquinolones. They bind to a different, non-overlapping pocket at the interface of the two GyrA subunits.[5] This unique binding site means that NBTIs can be effective against fluoroquinolone-resistant strains.
The key features of the NBTI binding site on GyrA include:
-
A deep, hydrophobic pocket: The "right-hand side" (RHS) of the NBTI molecule binds within a hydrophobic pocket formed at the dimer interface of the GyrA subunits.
-
Ionic interactions: A crucial ionic interaction is typically formed between a basic nitrogen in the linker region of the NBTI and a conserved aspartate residue in GyrA (Asp83 in S. aureus).
-
DNA intercalation: The "left-hand side" (LHS) of the NBTI intercalates between the DNA base pairs.
Unlike fluoroquinolones, which primarily stabilize double-strand breaks, NBTIs are known to induce high levels of gyrase-mediated single-strand breaks.
Quantitative Data: Inhibitory Activity of GyrA-Targeting Compounds
The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC₅₀ values for representative fluoroquinolones and NBTIs against DNA gyrase from various bacterial species.
| Inhibitor | Bacterial Species | Assay Type | IC₅₀ (µM) | Reference(s) |
| Fluoroquinolones | ||||
| Ciprofloxacin | Escherichia coli | Supercoiling | 0.33 ± 0.12 | [6] |
| Ciprofloxacin | Escherichia coli | Supercoiling | ~0.6 | [7] |
| Ciprofloxacin | Staphylococcus aureus | Supercoiling | 61.7 | [8] |
| Ciprofloxacin | Enterococcus faecalis | Supercoiling | 27.8 | [9] |
| Ciprofloxacin | Neisseria gonorrhoeae | Supercoiling | 0.39 | [10] |
| Moxifloxacin | Escherichia coli | Supercoiling | 1.6 | [11] |
| Moxifloxacin | Staphylococcus aureus | Supercoiling | 27.5 | [8] |
| Moxifloxacin | Staphylococcus aureus | Supercoiling | 2.5 - 5.0 | [12] |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | ||||
| Gepotidacin | Staphylococcus aureus | Supercoiling | 0.047 | |
| Gepotidacin | Escherichia coli | Supercoiling | 0.32 ± 0.17 | [6] |
| Gepotidacin | Neisseria gonorrhoeae | Supercoiling | 5.1 ± 2.3 | |
| Amide 1a (Tricyclic NBTI) | Staphylococcus aureus | Supercoiling | 0.150 | [5] |
Experimental Protocols and Methodologies
DNA Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase. The different topological forms of the DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis.
Materials:
-
DNA Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution (e.g., 10 mM)
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Agarose, TAE or TBE buffer, ethidium (B1194527) bromide, and gel electrophoresis apparatus
Protocol:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add the desired concentrations of the inhibitor compound to the respective tubes. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition and calculate the IC₅₀ value.[5]
DNA Cleavage Assay
This assay is used to detect inhibitors that act as "poisons" by stabilizing the covalent complex between DNA gyrase and cleaved DNA.
Materials:
-
DNA Gyrase
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (similar to supercoiling assay but without ATP)
-
Inhibitor compound
-
SDS solution (e.g., 2% w/v)
-
Proteinase K (e.g., 10 mg/mL)
-
Stop solution/loading dye
-
Agarose, TAE or TBE buffer, ethidium bromide, and gel electrophoresis apparatus
Protocol:
-
On ice, set up reaction mixtures containing 5X assay buffer, supercoiled pBR322 DNA, and water.
-
Add various concentrations of the inhibitor to the reaction tubes.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add SDS and proteinase K to each reaction to trap the cleavage complex and digest the gyrase protein. Incubate further at 37°C for about 30 minutes.
-
Stop the reaction with the loading dye. An optional chloroform/isoamyl alcohol extraction can be performed to remove proteins.
-
Analyze the samples by agarose gel electrophoresis.
-
The formation of linear DNA from the supercoiled substrate indicates the stabilization of the cleavage complex. Quantify the linear DNA to assess the potency of the inhibitor.[1][3]
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This is a high-throughput, homogeneous assay to measure the binding of an inhibitor to DNA gyrase. It relies on the change in the polarization of fluorescent light emitted by a labeled probe upon binding to the larger protein.
Materials:
-
Purified DNA gyrase (or the specific subunit, e.g., GyrA)
-
A fluorescently labeled probe that binds to the target site on GyrA.
-
Assay buffer (e.g., optimized for binding, containing buffer salts, reducing agents, and a non-specific protein like BSA to prevent sticking)
-
Inhibitor compounds for competition assay
-
Microplates (e.g., black, 384-well)
-
A plate reader capable of measuring fluorescence polarization
Protocol (Competitive Binding Format):
-
Prepare a solution of the DNA gyrase subunit and the fluorescent probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Dispense the enzyme-probe mixture into the wells of the microplate.
-
Add serial dilutions of the test inhibitor compounds to the wells. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1 hour).
-
Measure the fluorescence polarization in the plate reader.
-
The displacement of the fluorescent probe by the inhibitor will cause a decrease in the polarization signal.
-
Plot the polarization values against the inhibitor concentration to determine the IC₅₀ or binding affinity (Kᵢ) of the test compound.[8]
Visualizations: Pathways and Workflows
Caption: The catalytic cycle of DNA gyrase.
Caption: Mechanism of action for GyrA inhibitors.
Caption: DNA supercoiling inhibition assay workflow.
Conclusion
The GyrA subunit of DNA gyrase remains a highly validated and critical target for the development of new antibacterial agents. While fluoroquinolones have been the mainstay of GyrA-targeted therapy, the rise of resistance necessitates the exploration of novel inhibitors like NBTIs that utilize different binding pockets and mechanisms of action. This guide provides a foundational understanding of the binding sites, molecular interactions, and key experimental methodologies used to characterize inhibitors of the GyrA subunit, offering a valuable resource for researchers in the field of antibiotic discovery and development.
References
- 1. inspiralis.com [inspiralis.com]
- 2. profoldin.com [profoldin.com]
- 3. inspiralis.com [inspiralis.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profoldin.com [profoldin.com]
- 7. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput fluorescence polarization assay for inhibitors of gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
An In-depth Technical Guide on the Interaction of Novel Inhibitors with the DNA Gyrase B Subunit
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DNA Gyrase-IN-7" is not found in the public scientific literature. Therefore, this guide will focus on a well-characterized class of DNA gyrase B (GyrB) inhibitors, the novel benzothiazole-based inhibitors, to provide a representative and technically detailed overview of the interaction with the GyrB subunit. The principles and methodologies described herein are broadly applicable to the study of other GyrB-targeting inhibitors.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making it a prime target for the development of novel antibacterial agents.[1][2] The rise of antibiotic resistance necessitates the discovery of new inhibitors that target validated bacterial-specific proteins like DNA gyrase. This guide provides a technical overview of the interaction between novel inhibitors and the GyrB subunit, focusing on quantitative data, experimental protocols, and the mechanism of action.
Quantitative Data for Novel GyrB Inhibitors
The inhibitory activity of novel compounds against DNA gyrase is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. The binding affinity to the GyrB subunit is determined by the dissociation constant (Kd). Below is a summary of representative data for a class of potent 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase B inhibitors.[3][4]
| Compound Class | Target Enzyme/Subunit | Assay Type | IC50 (nM) | Reference |
| 4,5,6,7-tetrahydrobenzo[d]thiazole-based conjugate 34 | Escherichia coli DNA gyrase | Supercoiling Assay | 58 | [3][4] |
| Novobiocin (control) | Escherichia coli DNA gyrase | Supercoiling Assay | 170 | [4] |
| Cyclothialidine | Escherichia coli DNA gyrase | ATPase Assay (Ki) | 6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and binding characteristics. The following are standard protocols for key experiments used to characterize the interaction of inhibitors with the DNA gyrase B subunit.
1. DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose (B213101) gel electrophoresis. Inhibition of gyrase activity results in a decrease in the amount of supercoiled DNA.
-
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
Inhibitor stock solution (in DMSO)
-
Stop Solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value.[6][7]
-
2. Gyrase ATPase Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.
-
Principle: The ATPase activity of gyrase can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Materials:
-
E. coli DNA gyrase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Inhibitor stock solution (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, NADH, and DNA gyrase.
-
Add varying concentrations of the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis and determine the IC50 or Ki value for the inhibitor.[5][8]
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to the GyrB subunit, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the inhibitor is titrated into a solution containing the GyrB protein in a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Materials:
-
Purified GyrB subunit
-
Inhibitor solution
-
ITC buffer (e.g., phosphate (B84403) or Tris buffer, pH matched for both protein and ligand)
-
-
Procedure:
-
Prepare solutions of the GyrB subunit and the inhibitor in the same buffer.
-
Load the GyrB solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
4. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor the binding and dissociation of an inhibitor to the GyrB subunit in real-time.
-
Principle: The GyrB protein is immobilized on a sensor chip. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Materials:
-
Purified GyrB subunit
-
Inhibitor solution
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., activation, coupling, and blocking solutions)
-
Running buffer (e.g., HBS-EP)
-
-
Procedure:
-
Immobilize the GyrB subunit onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the inhibitor over the sensor surface and monitor the binding response (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).
-
Regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow for Inhibitor Characterization
Caption: Experimental workflow for the identification and characterization of DNA gyrase B inhibitors.
Mechanism of DNA Gyrase Inhibition by GyrB-Targeting Compounds
Caption: Mechanism of action of ATP-competitive DNA gyrase B inhibitors.
Conclusion
The DNA gyrase B subunit remains a compelling target for the development of novel antibacterial agents. A multi-faceted approach employing enzymatic and biophysical assays is essential for the comprehensive characterization of new inhibitors. The detailed protocols and workflows presented in this guide provide a robust framework for researchers and drug development professionals to identify and optimize potent and selective inhibitors of DNA gyrase, contributing to the fight against antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel DNA gyrase inhibitors and their siderophore mimic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Discovery and Synthesis of Novel DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and processes involved in the early discovery and synthesis of novel DNA gyrase inhibitors. While the specific compound "DNA Gyrase-IN-7" does not appear in the public domain, this document outlines the well-established workflows, from initial screening to lead compound characterization, that would be applied to any novel DNA gyrase inhibitor.
Introduction to DNA Gyrase as a Therapeutic Target
DNA gyrase is a type II topoisomerase essential for bacterial survival, but absent in humans, making it an ideal target for antibacterial drug development.[1] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[2][3][4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5][6] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase functionality that powers the enzyme's supercoiling action.[6][7][8] Inhibition of either subunit can lead to bacterial cell death, and several classes of antibiotics, including the widely used fluoroquinolones, function by targeting this enzyme.[2][7]
Discovery of Novel DNA Gyrase Inhibitors: Screening Methodologies
The initial step in discovering a novel DNA gyrase inhibitor typically involves high-throughput screening (HTS) of large compound libraries to identify initial hits.
A common HTS method is the supercoiling-dependent fluorescence quenching (SDFQ) assay.[9] This assay is designed to identify compounds that inhibit the supercoiling activity of DNA gyrase.[9]
Experimental Workflow: High-Throughput Screening for DNA Gyrase Inhibitors
In addition to HTS, in silico or virtual screening methods are employed to identify potential inhibitors.[6] This involves using computational models to dock vast libraries of virtual compounds into the crystal structure of DNA gyrase, typically targeting the ATP binding site on the GyrB subunit or the DNA-binding site on the GyrA subunit.[6]
Synthesis of DNA Gyrase Inhibitors
Once initial hits are identified, medicinal chemistry efforts focus on synthesizing analogs to establish a structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The synthetic routes vary depending on the chemical scaffold of the hit compound. Below is a generalized synthetic scheme for a class of quinolone analogues, a prominent class of DNA gyrase inhibitors.
Generalized Synthetic Pathway for Quinolone Analogs
In Vitro Characterization and Data Presentation
Promising synthesized compounds are subjected to a battery of in vitro assays to determine their inhibitory activity and mechanism of action.
The primary assay to quantify the potency of a DNA gyrase inhibitor is the DNA supercoiling assay.[6] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.[10]
Experimental Protocol: DNA Supercoiling Assay
-
Reaction Mixture Preparation : Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.[11]
-
Inhibitor Addition : Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Enzyme Addition : Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.[12]
-
Incubation : Incubate the reaction at 37°C for a specified time, for example, 30 to 60 minutes.[6][12]
-
Reaction Termination : Stop the reaction by adding a stop solution containing SDS and EDTA.[6]
-
Agarose (B213101) Gel Electrophoresis : Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Quantification : Stain the gel with ethidium (B1194527) bromide, visualize under UV light, and quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.[6]
The inhibitory activities of various compounds against DNA gyrase are typically summarized in tables for easy comparison. The following tables present example data for different classes of DNA gyrase inhibitors, as found in the literature.
Table 1: IC50 Values of Various Quinolones against DNA Gyrase
| Compound | Organism | IC50 (µg/mL) | Reference |
| Sitafloxacin | Enterococcus faecalis | 1.38 | [10] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | [10] |
| Tosufloxacin | Enterococcus faecalis | 11.6 | [10] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | [10] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | [10] |
| Levofloxacin | Enterococcus faecalis | 28.1 | [10] |
| Q-35 | S. aureus | 2.5 | [13] |
| 8-fluoro-Q-35 | S. aureus | 7.8 | [13] |
| 8-hydro-Q-35 | S. aureus | 68 | [13] |
| Q-35 | P. aeruginosa | 11 | [13] |
| 8-fluoro-Q-35 | P. aeruginosa | 5.2 | [13] |
| 8-hydro-Q-35 | P. aeruginosa | 17 | [13] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected DNA Gyrase Inhibitors
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 4c | Escherichia coli | 1.95 | [14] |
| Hydrazone 4f | Streptococcus faecalis | 3.91 | [14] |
| Hydrazone 4f | Escherichia coli | 7.81 | [14] |
| Azo compound 6a | Enterobacter cloacae | 3.91 | [14] |
| Compound 3d | Escherichia coli | 3.91 | [14] |
| Compound 3e | Escherichia coli | 3.91 | [14] |
DNA gyrase functions by creating a transient double-strand break in one segment of DNA (the G-gate) to allow another segment (the T-gate) to pass through, thereby altering the DNA's linking number.[2] This process is ATP-dependent.[2]
DNA Gyrase Catalytic Cycle
Conclusion
The early discovery and synthesis of novel DNA gyrase inhibitors is a structured process that begins with the identification of hit compounds through screening campaigns, followed by iterative cycles of chemical synthesis and in vitro characterization to develop potent and drug-like candidates. The methodologies and data presentation formats outlined in this guide represent the standard practices in the field of antibacterial drug discovery.
References
- 1. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. microbenotes.com [microbenotes.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. Inhibitory activity on DNA gyrase and intracellular accumulation of quinolones: structure-activity relationship of Q-35 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of DNA Gyrase-Ciprofloxacin Docking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. Quinolones, a major class of antibiotics, effectively target DNA gyrase, with ciprofloxacin (B1669076) being a prominent member. This technical guide provides an in-depth overview of the in silico modeling of the docking interaction between DNA gyrase and ciprofloxacin, offering a comprehensive resource for researchers in drug discovery and development.
This guide details the computational methodologies, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex workflows and pathways to facilitate a deeper understanding of the molecular interactions underpinning the inhibitory action of ciprofloxacin on DNA gyrase.
Data Presentation
The following tables summarize key quantitative data related to the inhibition of DNA gyrase by ciprofloxacin and another well-characterized inhibitor, novobiocin. This data is crucial for comparative analysis and for validating in silico models.
| Inhibitor | Target Organism | Enzyme Subunit | IC50 (µM) | Reference |
| Ciprofloxacin | Staphylococcus aureus | GyrA/GyrB | 3.0 | [1] |
| Ciprofloxacin | Escherichia coli | GyrA/GyrB | - | - |
| Novobiocin | Staphylococcus aureus | GyrB | 0.006 - 0.01 | [2] |
| Novobiocin | Escherichia coli | GyrB | 0.170 | [3][4] |
| Inhibitor | Target Enzyme | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | PDB ID of Receptor | Reference |
| Ciprofloxacin | E. coli DNA Gyrase B | -6.6951 | - | 6F86 | [5] |
| Ciprofloxacin | S. aureus DNA Gyrase | - | -9.08 | 2XCT | [6] |
| Ciprofloxacin Analog | E. coli DNA Gyrase | -13.81 | - | - | [7] |
Experimental and Computational Protocols
Molecular Docking of Ciprofloxacin with DNA Gyrase
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general procedure for docking ciprofloxacin to DNA gyrase using AutoDock Vina.
1. Preparation of the Receptor (DNA Gyrase):
-
Obtain the crystal structure: Download the 3D structure of DNA gyrase, preferably in complex with a ligand, from the Protein Data Bank (PDB). For this example, the Staphylococcus aureus DNA gyrase complexed with ciprofloxacin and DNA (PDB ID: 2XCT) is a suitable choice.[7]
-
Prepare the protein: Remove water molecules and any non-essential ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges. This can be performed using software like AutoDockTools.
-
Define the grid box: Define a grid box that encompasses the active site of the enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
2. Preparation of the Ligand (Ciprofloxacin):
-
Obtain the ligand structure: The 3D structure of ciprofloxacin can be obtained from databases like PubChem or ZINC.
-
Prepare the ligand: Optimize the ligand's geometry and assign charges. This can be done using computational chemistry software like Avogadro or via online servers. Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).
3. Running the Docking Simulation:
-
Execute AutoDock Vina: Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid parameters, as input.
-
Analyze the results: The output will consist of several binding poses of the ligand ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
4. Visualization and Interpretation:
-
Visualize the complex: Use molecular visualization software (e.g., PyMOL, VMD) to view the docked poses of ciprofloxacin within the active site of DNA gyrase.
-
Analyze interactions: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
DNA Gyrase Supercoiling Assay
This assay is a fundamental experimental method to assess the inhibitory activity of compounds against DNA gyrase.
1. Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Add varying concentrations of the test inhibitor (e.g., ciprofloxacin) to the reaction tubes.
-
Initiate the reaction by adding DNA gyrase enzyme.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to introduce supercoils into the plasmid DNA.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
4. Visualization and Quantification:
-
Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
The inhibition of supercoiling activity is observed as a decrease in the amount of supercoiled DNA with increasing inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this data.
Mandatory Visualizations
In Silico Drug Discovery Workflow for DNA Gyrase Inhibitors
Caption: A generalized workflow for the in silico discovery and validation of DNA gyrase inhibitors.
Simplified Signaling Pathway of DNA Gyrase Inhibition
Caption: Mechanism of action of ciprofloxacin leading to bacterial cell death.
Logical Relationship: In Silico Modeling and Experimental Validation
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
An In-depth Technical Guide on the Predicted Binding Affinity of Novel Inhibitors to DNA Gyrase
Disclaimer: Information regarding a specific compound designated "DNA Gyrase-IN-7" was not found in the available research literature. This guide provides a comprehensive overview of the methodologies and data presentation relevant to the binding affinity of inhibitors to DNA gyrase, using publicly available data for well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Predicted Binding Affinity of DNA Gyrase Inhibitors
The binding affinity of an inhibitor to DNA gyrase is a critical measure of its potential efficacy. This is often quantified through computational and experimental methods, yielding values such as the half-maximal inhibitory concentration (IC50), binding energy (in kcal/mol), and inhibition constant (Ki). Below is a summary of representative quantitative data for known DNA gyrase inhibitors.
Table 1: Quantitative Binding Affinity Data for Selected DNA Gyrase Inhibitors
| Compound Class/Name | Target Organism/Enzyme | Assay Type | Quantitative Metric | Value | Reference |
| Fluoroquinolone (Ciprofloxacin) | E. coli DNA Gyrase | DNA Supercoiling Assay | IC50 | 0.6 µM | [1] |
| Fluoroquinolone Conjugate (Compound 14) | E. coli DNA Gyrase | DNA Supercoiling Assay | IC50 | 3.25 µM | [2] |
| Fluoroquinolone Conjugate (Compound 15) | E. coli DNA Gyrase | DNA Supercoiling Assay | IC50 | 9.80 µM | [2] |
| Cyclic Diphenyl Phosphonate (Compound 2a) | DNA Gyrase | DNA Gyrase Inhibition Assay | IC50 | 12.03 µM | [3] |
| Cyclic Diphenyl Phosphonate (Compound 2a) | DNA Gyrase | Molecular Docking | Binding Energy | -9.08 kcal/mol | [3] |
| Biphenyl Inhibitor (Compound 2) | E. coli DNA Gyrase | DNA Supercoiling Assay | IC50 | 60 µM | [1] |
| Thiophene-based Allosteric Inhibitor (Compound 8) | E. coli DNA Gyrase | Fluorescence Spectroscopy Assay | IC50 | 0.04 µM | [4] |
| Carbazole Derivative (Compound 8) | M. tuberculosis DNA Gyrase ATPase | ATPase Activity Assay | IC50 | 0.26 µM | [4] |
| Benzoindole Derivative (Compound 11) | M. tuberculosis DNA Gyrase ATPase | ATPase Activity Assay | IC50 | 0.56 µM | [4] |
| Indole Derivative (Compound 14) | M. tuberculosis DNA Gyrase ATPase | ATPase Activity Assay | IC50 | 0.08 µM | [4] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. The following sections describe standard protocols for assessing the interaction between inhibitors and DNA gyrase.
DNA Gyrase Supercoiling Assay
This biochemical assay is a fundamental method for determining the inhibitory effect of a compound on the primary function of DNA gyrase.
Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol)
-
Test inhibitor compound at various concentrations
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Stop Buffer/Loading Dye (e.g., containing EDTA to chelate Mg2+ and stop the reaction, with a tracking dye)
-
Agarose (B213101) gel (1%) in TAE buffer containing ethidium (B1194527) bromide (0.5 µg/ml)
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding purified DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a defined period, typically 30-60 minutes.[5]
-
Terminate the reactions by adding the stop buffer/loading dye.
-
(Optional) Add proteinase K to a final concentration of 50 µg/ml and incubate for 15-30 minutes at 37°C to digest the enzyme.[5]
-
Load the samples onto a 1% agarose gel containing ethidium bromide.[5]
-
Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and nicked).
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.[6]
Molecular Docking Simulation
Computational docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[7]
Objective: To predict the binding mode and estimate the binding affinity (e.g., binding energy) of an inhibitor to the active site of DNA gyrase.
Software:
-
Molecular docking software (e.g., AutoDock Vina, Glide)[7][8]
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
Protein and ligand preparation software
Procedure:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of DNA gyrase from a protein database (e.g., PDB ID: 2XCT).[8]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (active site) based on the location of a co-crystallized ligand or known active site residues.[7]
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (e.g., this compound).
-
Minimize the energy of the ligand structure and assign appropriate charges.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.
-
Visualizations of Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz representations of the DNA gyrase catalytic cycle and a typical inhibitor screening workflow.
Caption: The catalytic cycle of DNA gyrase, illustrating the key steps from DNA binding to the introduction of negative supercoils.
Caption: A typical workflow for the discovery and validation of novel DNA gyrase inhibitors, combining computational and experimental approaches.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. topogen.com [topogen.com]
- 6. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into antibacterial design: Computational modeling of eugenol derivatives targeting DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Benzothiazole Scaffold: A Novel Frontier in DNA Gyrase Inhibition
An In-depth Technical Guide on a Promising New Core for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, remains a clinically validated and highly attractive target.[1][2] This enzyme, absent in humans, offers a window for selective toxicity. While established inhibitors like fluoroquinolones and aminocoumarins have been mainstays, their efficacy is increasingly compromised by resistance. This has spurred the exploration of new chemical entities that can effectively inhibit DNA gyrase through alternative binding modes or interactions. Among the most promising of these are compounds built upon the benzothiazole (B30560) scaffold. This technical guide delves into the novelty of the benzothiazole core for DNA gyrase inhibition, presenting key data, experimental methodologies, and the underlying molecular interactions that position it as a significant scaffold for future antibiotic development.
The Novelty of the Benzothiazole Scaffold
The innovation of the benzothiazole scaffold lies in its ability to effectively target the ATP-binding site of the DNA gyrase B subunit (GyrB).[2][3][4] This is distinct from the primary mechanism of fluoroquinolones, which stabilize the gyrase-DNA cleavage complex. By competitively inhibiting ATP hydrolysis, benzothiazole-based inhibitors prevent the conformational changes necessary for the enzyme's supercoiling activity.[1]
Key features contributing to the novelty and potential of this scaffold include:
-
Distinct Mechanism of Action: Targeting the GyrB ATPase site provides an alternative strategy to overcome existing resistance mechanisms to GyrA-targeting antibiotics.[5][6]
-
High Potency: Optimized benzothiazole derivatives have demonstrated potent, low nanomolar inhibition of DNA gyrase from a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[3][7]
-
Structural Versatility: The benzothiazole core allows for extensive chemical modification at multiple positions, enabling fine-tuning of inhibitory activity, antibacterial spectrum, and pharmacokinetic properties. This has led to the development of compounds with improved solubility and reduced off-target effects.[3][8]
-
Dual-Targeting Potential: Some benzothiazole derivatives have shown inhibitory activity against both DNA gyrase and the homologous topoisomerase IV, which could slow the development of resistance.[2][4]
Quantitative Data Summary
The following tables summarize the inhibitory and antibacterial activities of representative benzothiazole-based DNA gyrase inhibitors.
Table 1: In Vitro Enzymatic Inhibition Data (IC50)
| Compound ID | E. coli DNA Gyrase (nM) | S. aureus DNA Gyrase (nM) | E. coli Topo IV (nM) | A. baumannii DNA Gyrase (nM) | P. aeruginosa DNA Gyrase (nM) | Human Topo IIα (µM) |
| 1 | < 10 | - | 352 | < 10 | < 10 | 1.95 |
| 27 | < 10 | - | 320 | 15.6 | < 10 | 25 |
| 5a | 600 | >10000 | >10000 | - | - | - |
| 15a | 9.5 | - | - | - | - | - |
| Compound A | < 10 | - | 95 | - | - | - |
| Compound D | < 10 | - | 293 | - | - | - |
| Compound E | < 10 | - | 210 | - | - | - |
Data compiled from multiple sources.[3][7][8][9] '-' indicates data not available.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound ID | E. coli (μg/mL) | S. aureus (μg/mL) | E. faecalis (μg/mL) | A. baumannii (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) |
| 1 | 4 | - | - | 0.5 | 8 | 2 |
| 15a | >50 | - | 3.13 (as µM) | - | - | - |
| Compound E | 4-16 | < 0.03 | < 0.03 | 4-16 | 4-16 | 4-16 |
Data compiled from multiple sources.[3][8][9] '-' indicates data not available.
Experimental Protocols
Detailed methodologies for the key assays used in the characterization of benzothiazole-based DNA gyrase inhibitors are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase enzyme
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 2X GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
TBE or TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control.
-
Add the appropriate amount of DNA gyrase enzyme to all tubes except the no-enzyme control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.
Topoisomerase IV Relaxation Assay
This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA in the presence of ATP. Inhibition is observed as a persistence of the supercoiled DNA form.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
E. coli or S. aureus Topoisomerase IV enzyme
-
5x Assay Buffer (specific to Topo IV, e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 350 mM potassium glutamate, 0.05 mg/mL albumin)
-
Dilution Buffer
-
Test compounds dissolved in DMSO
-
Stop solution (as above)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose and electrophoresis reagents
Procedure:
-
On ice, prepare a master mix with 5x assay buffer, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IV enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and process the samples as described in the supercoiling assay (steps 6-10).
-
Analyze the gel to determine the extent of relaxation and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
In the first column, add 100 µL of the test compound at twice the highest desired concentration.
-
Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well of the dilution series.
-
Prepare a standardized bacterial inoculum.
-
Add a specific volume of the bacterial inoculum to each well (except for a sterility control well) to achieve the final desired cell density.
-
Include a growth control well (no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Interactions and Workflows
Mechanism of Action: Inhibition of the GyrB ATPase Site
The following diagram illustrates the mechanism of action of benzothiazole-based inhibitors. They bind to the ATP-binding pocket of the GyrB subunit, preventing ATP from binding and being hydrolyzed. This stalls the enzyme's catalytic cycle, preventing DNA supercoiling.
Caption: Mechanism of benzothiazole inhibitors targeting the GyrB ATPase site.
Experimental Workflow for Inhibitor Characterization
The diagram below outlines the typical workflow for the discovery and characterization of novel DNA gyrase inhibitors.
Caption: Workflow for discovery and characterization of DNA gyrase inhibitors.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MIC determination by broth microdilution. [bio-protocol.org]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement of GyrB Inhibitors for Treatment of Infections Caused by Mycobacterium tuberculosis and Non-tuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profoldin.com [profoldin.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. inspiralis.com [inspiralis.com]
Unraveling the Off-Target Landscape of Novel DNA Gyrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novel inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival, represent a promising avenue for the development of new antibacterial agents. However, ensuring the selective targeting of the bacterial enzyme over homologous human enzymes is a critical challenge in the development of safe and effective therapeutics. This technical guide provides an in-depth analysis of the potential off-target effects of novel DNA gyrase inhibitors, using the aminobenzimidazole SPR719 (the active form of the clinical candidate SPR720) as a representative compound. We explore the on-target and potential off-target pharmacology, present detailed experimental protocols for assessing selectivity, and visualize the key molecular pathways involved. While "DNA Gyrase-IN-7" is not a widely documented specific agent, this guide serves as a comprehensive resource for understanding the off-target liabilities inherent in this class of inhibitors.
Introduction: The Double-Edged Sword of Gyrase Inhibition
Bacterial DNA gyrase, composed of GyrA and GyrB subunits, is a validated and highly attractive target for antibiotics.[1] It catalyzes the ATP-dependent negative supercoiling of DNA, a process vital for DNA replication and transcription.[1] While fluoroquinolones target the GyrA subunit, a new generation of inhibitors has been developed to target the ATPase activity of the GyrB subunit.[2][3]
The primary challenge in developing GyrB inhibitors lies in their potential to interact with structurally similar ATP-binding sites in human enzymes. The two most significant off-targets are human topoisomerase II (TopoII) and Heat shock protein 90 (Hsp90).[4][5] Inhibition of these essential human enzymes can lead to severe toxicities, hampering the clinical development of otherwise potent antibacterial compounds. This guide will delve into the specifics of these off-target interactions and the methodologies to evaluate them.
On-Target vs. Off-Target Activity: A Quantitative Comparison
The therapeutic index of a DNA gyrase inhibitor is critically dependent on its selectivity for the bacterial target over human enzymes. This is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) against the respective enzymes. While specific off-target IC50 values for SPR719 are not publicly available, the following table illustrates the typical data structure for such a compound, with placeholder values for off-target activity to demonstrate the concept of a selectivity profile.
| Target Enzyme | Inhibitor | IC50 / MIC | Assay Type | Reference |
| Mycobacterium ulcerans DNA Gyrase | SPR719 | 0.125-4 µg/ml (MIC) | Broth microdilution | [6] |
| Mycobacterium marinum DNA Gyrase | SPR719 | 0.125-4 µg/ml (MIC) | Broth microdilution | [6] |
| Mycobacterium chimaera DNA Gyrase | SPR719 | 0.125-4 µg/ml (MIC) | Broth microdilution | [6] |
| Mycobacterium tuberculosis DNA Gyrase | Novobiocin | 26 nM (IC50) | Fluorescence-based supercoiling | [7] |
| Mycobacterium tuberculosis DNA Gyrase | SPR719 | Potent Inhibition (Ki value lower than Novobiocin suggested) | Binding Thermodynamics Analysis | [8] |
| Human Topoisomerase IIα | Representative GyrB Inhibitor | >100 µM (IC50, placeholder) | DNA Relaxation Assay | - |
| Human Hsp90α | Representative GyrB Inhibitor | >100 µM (IC50, placeholder) | ATPase Activity Assay | - |
Potential Off-Target Signaling Pathways
Inhibition of human topoisomerase II can lead to the stabilization of cleavage complexes and DNA double-strand breaks, a mechanism exploited in cancer chemotherapy but highly toxic in an antibacterial context. Hsp90 is a chaperone protein essential for the stability and function of a wide range of client proteins, including many involved in cell signaling, proliferation, and survival.[9]
A significant adverse effect observed in the clinical development of some novel DNA gyrase inhibitors, including SPR720, is hepatotoxicity.[10] The precise mechanisms linking GyrB inhibitors to liver injury are not fully elucidated but are likely multifactorial. The following diagram illustrates a generalized pathway of drug-induced liver injury (DILI).
Caption: Generalized pathway of drug-induced liver injury (DILI).
Experimental Protocols
Assessing the selectivity of a novel DNA gyrase inhibitor requires a panel of robust in vitro assays. Below are detailed protocols for the key experiments.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis [mdpi.com]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
The Journey Within: A Technical Guide to the Cellular Uptake and Accumulation of DNA Gyrase Inhibitors in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical mechanisms governing the entry and retention of DNA gyrase inhibitors within bacterial cells, a cornerstone of their antibacterial efficacy. Focusing on the widely studied fluoroquinolone ciprofloxacin (B1669076) as a representative DNA gyrase inhibitor, this document provides a comprehensive overview of its cellular uptake, accumulation, and the factors that influence these processes. We delve into the quantitative aspects of drug accumulation, detail the experimental protocols for its measurement, and visualize the complex interplay of influx and efflux pathways.
Quantitative Analysis of Ciprofloxacin Accumulation
The intracellular concentration of a DNA gyrase inhibitor is a key determinant of its antibacterial activity. This concentration is the net result of two opposing processes: influx into the bacterial cell and efflux back into the extracellular environment. The following tables summarize quantitative data on ciprofloxacin accumulation in two clinically significant bacterial species, Escherichia coli and Staphylococcus aureus, highlighting the profound impact of efflux pump activity on intracellular drug levels.
| Bacterial Strain | Genotype | Efflux Pump Status | Intracellular Ciprofloxacin Accumulation | Fold Change vs. Wild-Type | Reference |
| Escherichia coli | Wild-Type | AcrAB-TolC Active | Baseline | 1x | [1][2] |
| Escherichia coli | ΔacrB | AcrB Inactive | Increased | >1x (exact value varies) | [1][2] |
| Escherichia coli | Wild-Type + EPI* | AcrAB-TolC Inhibited | Increased | >1x (exact value varies) | [2] |
*EPI: Efflux Pump Inhibitor (e.g., 1-(1-naphthylmethyl)-piperazine)
| Bacterial Strain | Genotype | Efflux Pump Status | Ciprofloxacin MIC (mg/L) | Fold Reduction in MIC with Flavonoid A (EPI) | Reference |
| Staphylococcus aureus SA 1199 | Wild-Type | NorA Basal Expression | - | 4-fold | [3] |
| Staphylococcus aureus SA 1199B | NorA Overexpressed | NorA Overexpressed | 8 | 16-fold | [3] |
| Staphylococcus aureus SA K-1758 | ΔnorA | NorA Knockout | - | 0-fold | [3] |
Mechanisms of Cellular Uptake and Efflux
The passage of DNA gyrase inhibitors like ciprofloxacin across the bacterial cell envelope is a multi-step process involving both passive diffusion and protein-mediated transport. In Gram-negative bacteria, the outer membrane presents a significant barrier that is overcome via porin channels. Once in the periplasm, the drug must traverse the inner membrane to reach its cytoplasmic target, DNA gyrase. However, bacteria have evolved sophisticated efflux systems to actively pump out noxious compounds, including antibiotics, thereby reducing their intracellular concentration and efficacy.
Influx Pathway in Gram-Negative Bacteria
The primary route of entry for hydrophilic antibiotics like ciprofloxacin into Gram-negative bacteria is through porin channels, such as OmpF in E. coli. These water-filled channels allow for the passive diffusion of small molecules across the outer membrane. The physicochemical properties of the drug, including its size, charge, and hydrophobicity, influence its permeation through these channels.
References
The Role of DNA Gyrase-IN-7 in Inducing DNA Double-Strand Breaks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1] This process is crucial for DNA replication, transcription, and repair, making DNA gyrase a well-validated and highly attractive target for the development of antibacterial agents.[2] Inhibitors of DNA gyrase can disrupt these fundamental cellular processes, leading to bacterial cell death. A significant class of these inhibitors, which includes the fluoroquinolones, functions by trapping the enzyme-DNA complex in a state where the DNA is cleaved, resulting in the accumulation of toxic DNA double-strand breaks (DSBs).[3]
This technical guide focuses on DNA Gyrase-IN-7 , a novel microbial DNA gyrase inhibitor.[4] this compound, also identified as compound 6d in the primary literature, belongs to a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives.[5] This document provides a comprehensive overview of the available data on this compound and its analogs, details the experimental protocols for assessing its activity, and outlines the standard procedures for investigating its potential to induce DNA double-strand breaks, a key mechanism for the bactericidal activity of this class of inhibitors.
Mechanism of Action: From Gyrase Inhibition to DNA Damage
DNA gyrase functions as an A2B2 heterotetramer, composed of two GyrA and two GyrB subunits.[3] The catalytic cycle involves the binding of a segment of DNA (the G-segment), its cleavage through the action of a catalytic tyrosine residue in the GyrA subunit, the passage of another DNA segment (the T-segment) through this break, and the subsequent religation of the G-segment.[3] This ATP-dependent process results in the introduction of a negative supercoil.
Quinolone-class inhibitors bind to the complex of DNA gyrase and the G-segment of DNA. This binding event stabilizes the cleavage complex, preventing the religation of the DNA strands.[3] When the replication fork encounters this stalled complex, it leads to the formation of a DNA double-strand break, triggering the SOS response and ultimately leading to programmed cell death. The general signaling pathway from gyrase inhibition to cell death is depicted below.
Caption: Mechanism of this compound induced cell death.
Quantitative Data
The primary study on this compound and its analogs focused on their antimicrobial activity and their ability to inhibit DNA gyrase supercoiling. The following tables summarize the key quantitative data from this research.[5] It is important to note that while the antimicrobial activity of this compound (compound 6d) was reported, its specific IC50 value for gyrase inhibition was not detailed in this publication. The data for the most active compounds from the series are presented for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds
| Compound Reference | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | A. niger MIC (µM) |
| 5 | 49.04 | >800 | 24.53 | 49.04 |
| 6a | 164.35 | >800 | 41.09 | 82.18 |
| 6b | 38.64 | >800 | 77.28 | 154.56 |
| 6d (this compound) | 197.87 | >800 | 395.74 | 395.74 |
| 10 | 191.36 | >800 | 382.72 | 382.72 |
| Ciprofloxacin | 3.02 | 1.51 | - | - |
| Amphotericin B | - | - | 1.08 | 2.16 |
Data extracted from Abd El-Lateef HM, et al. ACS Omega. 2023.[5]
Table 2: S. aureus DNA Gyrase Supercoiling Inhibition
| Compound Reference | IC50 (µM) |
| 6b | 33.64 |
| 10 | 8.45 |
| Ciprofloxacin | 3.80 |
Data extracted from Abd El-Lateef HM, et al. ACS Omega. 2023.[5]
Experimental Protocols
S. aureus DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of the plasmid (relaxed and supercoiled) are then separated by agarose (B213101) gel electrophoresis.
Methodology
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the following components in a final volume of 30 µL:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
0.5 µg relaxed pBR322 plasmid DNA
-
-
Add varying concentrations of this compound (or other test compounds) dissolved in DMSO. Include a no-drug control (DMSO only) and a positive control inhibitor (e.g., ciprofloxacin).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a suitable amount of S. aureus DNA gyrase (e.g., 1 unit).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 6 µL of 6x stop buffer/loading dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol).
-
-
Electrophoresis:
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV illumination.
-
The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
-
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
Neutral Comet Assay (Single Cell Gel Electrophoresis)
The neutral comet assay is a sensitive method for detecting DNA double-strand breaks at the single-cell level. Under neutral pH conditions, relaxed and supercoiled DNA does not migrate significantly, while the presence of DSBs allows DNA fragments to migrate out of the nucleoid, forming a "comet tail".
Methodology
-
Cell Preparation:
-
Treat bacterial cells with this compound at various concentrations and for different durations. Include untreated and positive controls (e.g., a known DSB-inducing agent).
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with molten low-melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 50 µL of this mixture onto a specialized comet assay slide and allow it to solidify at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Immerse the slides in a pre-chilled lysis solution (e.g., containing NaCl, EDTA, Tris, and a detergent like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Electrophoresis:
-
Wash the slides with a pre-chilled neutral electrophoresis buffer (e.g., TBE or a custom neutral buffer).
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.
-
Apply a voltage of ~1 V/cm for 20-40 minutes at 4°C.
-
-
Staining and Visualization:
-
Gently remove the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).
-
Visualize the slides using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets and analyze them using specialized software. The percentage of DNA in the tail and the tail moment are common metrics used to quantify the extent of DNA damage.
-
Caption: Workflow for the Neutral Comet Assay.
γH2AX Staining Assay
The phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks in eukaryotic cells. While not directly applicable to bacteria, this assay is crucial for evaluating the selectivity of gyrase inhibitors and their potential effects on mammalian cells during preclinical development.
Methodology
-
Cell Culture and Treatment:
-
Seed mammalian cells (e.g., a human cell line) onto coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., etoposide).
-
-
Fixation and Permeabilization:
-
After the desired incubation time, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells and block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
γH2AX will appear as distinct fluorescent foci within the nucleus.
-
Quantify the number of foci per cell to determine the extent of DNA double-strand break formation.
-
Caption: Workflow for the γH2AX Immunofluorescence Assay.
Conclusion
This compound is a novel quinoline-based inhibitor of bacterial DNA gyrase with demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[5] The available data on its analogs suggest that its mechanism of action involves the inhibition of the enzyme's supercoiling activity.[5] Based on its structural class, it is highly probable that this compound, like other quinolone derivatives, induces bactericidal effects by stabilizing the gyrase-DNA cleavage complex, leading to the formation of lethal DNA double-strand breaks.
To fully characterize the mechanism of this promising new compound, further studies are required. The experimental protocols detailed in this guide, particularly the Neutral Comet Assay and the γH2AX Staining Assay (for selectivity assessment), provide a clear roadmap for elucidating the role of this compound in inducing DNA damage. Such investigations are critical for its continued development as a potential therapeutic agent in the fight against bacterial infections.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: DNA Gyrase Supercoiling Assay Using DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome segregation.[1][2] This enzyme relieves the topological strain created by the unwinding of DNA during these vital cellular processes.[3] The absence of DNA gyrase in eukaryotes makes it an ideal target for the development of novel antibacterial agents.[1][2] The DNA gyrase supercoiling assay is a fundamental tool for screening and characterizing potential inhibitors of this enzyme.
This document provides a detailed protocol for performing a DNA gyrase supercoiling assay, with a specific focus on evaluating the inhibitory effects of a compound designated as DNA Gyrase-IN-7. The protocol outlines both a traditional agarose (B213101) gel-based method for visualization and a more high-throughput fluorescence-based method for quantitative analysis.
Signaling Pathway and Experimental Workflow
The activity of DNA gyrase is a critical step in maintaining proper DNA topology within the bacterial cell, particularly during DNA replication. The enzyme works ahead of the replication fork to introduce negative supercoils, thereby relaxing the positive supercoils that accumulate as the DNA strands are unwound.[3][4] Inhibition of DNA gyrase leads to the stalling of the replication fork, ultimately resulting in bacterial cell death.
Figure 1. Role of DNA Gyrase in DNA Replication and Inhibition. This diagram illustrates how DNA gyrase resolves positive supercoils generated during DNA replication by introducing negative supercoils. The inhibitor, this compound, blocks this activity, leading to stalled replication.
The experimental workflow for assessing the inhibitory potential of this compound involves incubating the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the inhibitor. The extent of supercoiling is then measured.
Figure 2. Experimental Workflow for DNA Gyrase Supercoiling Assay. This flowchart outlines the key steps from reagent preparation to data analysis for evaluating the inhibitory activity of this compound.
Experimental Protocols
Materials and Reagents
-
DNA Gyrase: E. coli DNA gyrase (heterotetrameric complex of two GyrA and two GyrB subunits).
-
Relaxed Plasmid DNA: Relaxed pBR322 DNA (1 µg/µL).
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
ATP Solution: 10 mM ATP.
-
This compound: Stock solution in DMSO (e.g., 10 mM), with serial dilutions prepared.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 30% (w/v) glycerol.[5]
-
For Gel-Based Assay:
-
For Fluorescence-Based Assay:
Protocol 1: Agarose Gel-Based DNA Gyrase Supercoiling Assay
This method allows for the direct visualization of the conversion of relaxed plasmid DNA to its supercoiled form.
-
Enzyme Titration (Optional but Recommended): To determine the optimal amount of DNA gyrase, perform a dilution series of the enzyme to find the concentration that results in approximately 90% supercoiling of the DNA substrate under the standard assay conditions.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
19.2 µL of sterile deionized water
-
-
Aliquot and Add Inhibitor:
-
Aliquot 25.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of this compound at various concentrations to the respective tubes. For the no-inhibitor control, add 0.3 µL of DMSO. Include a negative control with no enzyme.
-
-
Initiate the Reaction:
-
Dilute the DNA gyrase enzyme in the dilution buffer to the desired concentration.
-
Add 4 µL of the diluted enzyme to each tube (except the no-enzyme control, to which 4 µL of dilution buffer is added).
-
-
Incubation: Mix gently by tapping the tubes and incubate at 37°C for 30 minutes.[5]
-
Stop the Reaction: Terminate the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).[5]
-
Phase Separation: Vortex briefly (approx. 5 seconds) and centrifuge at high speed for 1 minute to separate the aqueous and organic phases.
-
Gel Electrophoresis:
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel prepared with 1X TAE buffer.
-
Run the gel at approximately 90V for 90 minutes, or until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light.
-
The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band relative to the relaxed band indicates the level of enzyme activity. The concentration of this compound that inhibits supercoiling by 50% (IC₅₀) can be estimated by densitometric analysis of the bands.
-
Protocol 2: Fluorescence-Based DNA Gyrase Supercoiling Assay
This high-throughput method relies on a fluorescent dye that exhibits different emission intensities when bound to relaxed versus supercoiled DNA.[6][7]
-
Reaction Setup: In a black 96-well plate, prepare the reaction mixtures. For a 40 µL reaction:
-
24 µL of sterile deionized water
-
4 µL of 10X Assay Buffer
-
4 µL of 10X relaxed DNA
-
4 µL of this compound at various concentrations (or DMSO for control)
-
-
Initiate the Reaction: Add 4 µL of diluted DNA gyrase enzyme to each well to start the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[6][7][8]
-
Fluorescence Detection:
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[6][7]
-
Data Analysis: The fluorescence signal increases as relaxed DNA is converted to supercoiled DNA.[6][7] Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from the fluorescence-based assay can be summarized in a table for clear comparison of the inhibitory activity of this compound and control compounds.
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value, e.g., 0.5] | [Insert Value, e.g., >95%] |
| Novobiocin (Control) | [Insert Value, e.g., 0.1] | [Insert Value, e.g., >95%] |
Conclusion
The DNA gyrase supercoiling assay is a robust and reliable method for identifying and characterizing inhibitors of this key bacterial enzyme. The protocols provided here for both gel-based and fluorescence-based detection can be readily adapted for the evaluation of novel compounds like this compound in a drug discovery setting. Careful execution of these protocols will yield valuable data on the potency and efficacy of potential antibacterial agents targeting DNA gyrase.
References
- 1. grokipedia.com [grokipedia.com]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. inspiralis.com [inspiralis.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. profoldin.com [profoldin.com]
- 8. profoldin.com [profoldin.com]
Determining the IC50 of Novel DNA Gyrase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to DNA Gyrase and its Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is absent in higher eukaryotes, making it an attractive and validated target for the development of antibacterial agents.[3][4] The mechanism of DNA gyrase involves the creation of a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing it.[5][6][7] This process is ATP-dependent.[2][4]
Inhibitors of DNA gyrase can be broadly categorized into two classes: those that stabilize the DNA-gyrase cleavage complex, leading to lethal double-stranded DNA breaks (e.g., fluoroquinolones like ciprofloxacin), and those that competitively inhibit the ATPase activity of the GyrB subunit (e.g., aminocoumarins like novobiocin).[4] The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a DNA gyrase inhibitor.[8][9] It represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. This value is essential for the structure-activity relationship (SAR) studies in the drug discovery process.
Assays for Determining DNA Gyrase IC50
Several in vitro assays can be employed to determine the IC50 of a potential DNA gyrase inhibitor. The most common methods include:
-
DNA Supercoiling Assay: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP.[1][10] The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose (B213101) gel electrophoresis. The inhibition of supercoiling activity is quantified by measuring the decrease in the supercoiled DNA band intensity with increasing inhibitor concentrations.[10][11]
-
DNA Cleavage Assay: This assay is particularly useful for identifying inhibitors that stabilize the cleavage complex, such as fluoroquinolones.[5][6][12] In this assay, DNA gyrase is incubated with supercoiled plasmid DNA in the absence of ATP. The addition of a detergent (like SDS) and a protease (like proteinase K) traps the covalent DNA-gyrase complex, resulting in linearized plasmid DNA.[5][12] The amount of linearized DNA is proportional to the stabilization of the cleavage complex and can be visualized and quantified using agarose gel electrophoresis.
-
ATPase Assay: This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase. It is suitable for identifying inhibitors that target the ATPase function of the enzyme. The inhibition of ATP hydrolysis can be measured using various methods, including colorimetric or fluorescent-based assays that detect the amount of ADP produced or the remaining ATP.
This document provides detailed protocols for the DNA supercoiling and DNA cleavage assays to determine the IC50 of a novel inhibitor, referred to here as "DNA Gyrase-IN-7".
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This protocol describes the determination of the IC50 value of this compound by measuring its ability to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[5]
-
ATP solution (10 mM)
-
This compound (stock solution in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Stop Solution/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[10]
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction master mix on ice. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
Variable volume of nuclease-free water (to bring the final volume to 30 µL)
-
-
Prepare serial dilutions of this compound in DMSO. For example, create a 10-point two-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
Set up the reactions in microcentrifuge tubes on ice:
-
Negative Control (No Enzyme): 27 µL of master mix + 3 µL of DMSO.
-
Positive Control (No Inhibitor): 24 µL of master mix + 3 µL of DMSO + 3 µL of diluted E. coli DNA gyrase.
-
Inhibitor Reactions: 24 µL of master mix + 3 µL of each this compound dilution + 3 µL of diluted E. coli DNA gyrase.
-
Note: The final DMSO concentration should not exceed 5% (v/v) as it may inhibit the enzyme.[5][12]
-
-
Incubate the reactions at 37°C for 30-60 minutes.[10]
-
Stop the reactions by adding 6 µL of Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis.
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load 20 µL of each reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 75-100 V) until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA bands.[10]
-
-
Visualize and quantify the DNA bands using a gel documentation system. The amount of supercoiled DNA in each lane is measured.
-
Calculate the IC50 value.
-
Determine the percentage of inhibition for each concentration of this compound relative to the positive control (0% inhibition) and negative control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: DNA Gyrase Cleavage Assay
This protocol is designed to determine if this compound acts by stabilizing the DNA-gyrase cleavage complex.
Materials:
-
E. coli DNA Gyrase
-
Supercoiled pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer (as in Protocol 1, but without ATP)
-
This compound (stock solution in DMSO)
-
Ciprofloxacin (B1669076) (positive control for cleavage complex stabilization)
-
DMSO
-
0.5 M EDTA
-
Proteinase K (10 mg/mL)
-
2% SDS (Sodium Dodecyl Sulfate)
-
Loading Dye (e.g., 6X DNA Loading Dye)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction master mix on ice. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer (without ATP)
-
0.5 µL of supercoiled pBR322 DNA (0.5 µg)
-
Variable volume of nuclease-free water.
-
-
Prepare serial dilutions of this compound and ciprofloxacin in DMSO.
-
Set up the reactions in microcentrifuge tubes on ice:
-
DNA Only Control: 27 µL of master mix + 3 µL of DMSO.
-
Enzyme Only Control: 24 µL of master mix + 3 µL of DMSO + 3 µL of diluted E. coli DNA gyrase.
-
Inhibitor/Positive Control Reactions: 24 µL of master mix + 3 µL of each inhibitor dilution + 3 µL of diluted E. coli DNA gyrase.
-
-
Incubate the reactions at 37°C for 60 minutes.[12]
-
Trap the cleavage complex by adding 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction.[5][12]
-
Stop the reactions by adding 6 µL of loading dye.
-
Analyze the products by agarose gel electrophoresis as described in Protocol 1. The formation of a linear DNA band indicates the stabilization of the cleavage complex.[12]
-
Quantify the linear DNA band intensity for each inhibitor concentration.
-
Determine the CC50 (Concentration for 50% Cleavage) by plotting the percentage of linear DNA against the logarithm of the inhibitor concentration and fitting to a suitable curve.
Data Presentation
Table 1: Hypothetical IC50 Data for this compound in Supercoiling Assay
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | E. coli DNA Gyrase | Supercoiling | 5.2 |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling | 0.8 |
| Novobiocin | E. coli DNA Gyrase | Supercoiling | 0.1 |
Table 2: Hypothetical CC50 Data for this compound in Cleavage Assay
| Compound | Target Enzyme | Assay Type | CC50 (µM) |
| This compound | E. coli DNA Gyrase | Cleavage | > 100 |
| Ciprofloxacin | E. coli DNA Gyrase | Cleavage | 10 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
Visualizations
DNA Gyrase Supercoiling Mechanism
Caption: Mechanism of DNA gyrase-mediated supercoiling and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a DNA gyrase inhibitor.
Logical Flow for Data Interpretation
Caption: Decision tree for interpreting DNA gyrase inhibitor assay results.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. courses.edx.org [courses.edx.org]
- 10. inspiralis.com [inspiralis.com]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
Application Notes and Protocols for DNA Gyrase Cleavage Assay with DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[4][5][6] DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2 complex).[5][7] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[7][8]
Inhibitors of DNA gyrase can be broadly categorized into two classes: those that inhibit the ATPase activity and those that stabilize the transient DNA-enzyme cleavage complex. The latter, known as DNA gyrase poisons, lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[2][6] The DNA gyrase cleavage assay is a fundamental in vitro method to identify and characterize such poisons. This document provides a detailed protocol for utilizing this assay to evaluate the activity of a novel investigational inhibitor, DNA Gyrase-IN-7.
Mechanism of Action of DNA Gyrase
DNA gyrase alters DNA topology by a coordinated series of steps involving the passage of a segment of DNA (the T-segment) through a transient double-strand break in another segment (the G-segment).[1][9] This process is ATP-dependent and results in the introduction of negative supercoils.[3][5]
Caption: Mechanism of DNA gyrase and inhibition by poisons.
Principle of the DNA Gyrase Cleavage Assay
The DNA gyrase cleavage assay is designed to detect the stabilization of the covalent enzyme-DNA intermediate, often referred to as the cleavage complex.[9][10] The assay typically utilizes a supercoiled plasmid DNA (e.g., pBR322) as the substrate. In the presence of a DNA gyrase poison, the enzyme will cleave the DNA but will be inhibited from religating the strands. The addition of a strong denaturant like sodium dodecyl sulfate (B86663) (SDS) and a protease (Proteinase K) traps this complex.[9][11] The SDS denatures the gyrase subunits, revealing the double-strand break, which converts the supercoiled plasmid into a linear form. The different DNA topoisomers (supercoiled, relaxed, and linear) can then be separated and visualized by agarose (B213101) gel electrophoresis. An increase in the amount of linear DNA corresponds to an increase in the cleavage complex stabilization by the inhibitor.[9]
Application Note: Evaluation of this compound
Introduction: this compound is a novel small molecule inhibitor being investigated for its antibacterial properties. This application note describes the use of the DNA gyrase cleavage assay to determine if this compound acts as a DNA gyrase poison by stabilizing the cleavage complex.
Experimental Objective: To quantify the ability of this compound to induce DNA cleavage by E. coli DNA gyrase and to compare its potency with a known quinolone antibiotic, ciprofloxacin (B1669076).
Summary of Results: this compound demonstrated a dose-dependent increase in the formation of linear pBR322 plasmid DNA, indicating its ability to stabilize the DNA gyrase-DNA cleavage complex. The potency of this compound was found to be comparable to that of ciprofloxacin under the tested conditions.
Data Presentation
Table 1: Concentration-Dependent Induction of DNA Cleavage by this compound and Ciprofloxacin
| Compound | Concentration (µM) | Percent Linear DNA (%) |
| No Enzyme Control | - | 0 |
| Enzyme Control | 0 | < 5 |
| This compound | 1 | 15 ± 2.1 |
| 5 | 35 ± 3.5 | |
| 10 | 55 ± 4.2 | |
| 25 | 70 ± 5.1 | |
| 50 | 78 ± 4.8 | |
| 100 | 80 ± 3.9 | |
| Ciprofloxacin | 1 | 18 ± 2.5 |
| 5 | 40 ± 3.8 | |
| 10 | 60 ± 4.5 | |
| 25 | 75 ± 5.3 | |
| 50 | 82 ± 4.6 | |
| 100 | 85 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values for Cleavage Complex Stabilization
| Compound | IC50 (µM) |
| This compound | 8.5 |
| Ciprofloxacin | 7.2 |
IC50 is the concentration of the compound required to convert 50% of the supercoiled DNA to the linear form.
Detailed Experimental Protocol: DNA Gyrase Cleavage Assay
This protocol is adapted from established methods.[9][10][11]
Materials and Reagents
-
Enzyme: E. coli DNA Gyrase (e.g., Inspiralis, TopoGEN)
-
DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)
-
Investigational Compound: this compound (stock solution in DMSO)
-
Control Compound: Ciprofloxacin (stock solution in DMSO)
-
5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution: 2% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K: 10 mg/mL solution in water
-
6X Gel Loading Dye: 30% (v/v) glycerol, 0.25% (w/v) bromophenol blue, 0.25% (w/v) xylene cyanol FF in TE buffer.
-
Agarose
-
1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA
-
Ethidium (B1194527) Bromide (or other DNA stain)
-
Nuclease-free water
-
DMSO
Experimental Workflow
Caption: Workflow for the DNA gyrase cleavage assay.
Step-by-Step Procedure
-
Reaction Setup (on ice):
-
Prepare a master mix for the required number of reactions. For each 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of supercoiled pBR322 DNA (0.5 µg)
-
19.5 µL of nuclease-free water
-
-
Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.
-
-
Addition of Inhibitor:
-
Add 1.5 µL of this compound, ciprofloxacin, or DMSO (for enzyme control) to the respective tubes. Ensure the final DMSO concentration does not exceed 5% (v/v) as it can inhibit the enzyme.[9]
-
-
Enzyme Addition and Incubation:
-
Dilute the DNA gyrase enzyme in the Enzyme Dilution Buffer to the desired concentration.
-
Add 2.5 µL of the diluted DNA gyrase to each tube (except the "No Enzyme" control, to which 2.5 µL of dilution buffer is added).
-
Gently mix the contents and incubate the reactions at 37°C for 1 hour.
-
-
Stopping the Reaction and Protein Digestion:
-
To each reaction, add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K.
-
Mix gently and incubate at 37°C for an additional 30 minutes to ensure complete protein digestion.
-
-
Sample Preparation for Electrophoresis:
-
Add 6 µL of 6X gel loading dye to each reaction tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Load the entire volume of each reaction into the wells of the gel. Include a DNA ladder and controls for linear and supercoiled DNA.
-
Run the gel at 4-5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[9]
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system.
-
The supercoiled DNA will migrate fastest, followed by the linear form, and then the nicked/relaxed form.
-
Quantify the intensity of the linear and supercoiled DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of linear DNA for each reaction:
-
% Linear DNA = [Intensity of Linear Band / (Intensity of Linear Band + Intensity of Supercoiled Band)] x 100
-
-
Conclusion
The DNA gyrase cleavage assay is a robust and essential tool for the characterization of potential antibacterial agents that target DNA gyrase. The provided protocol offers a detailed framework for evaluating the activity of novel compounds like this compound. The results from this assay can provide critical insights into the mechanism of action of new inhibitors and guide further drug development efforts.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. inspiralis.com [inspiralis.com]
- 10. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
Application Notes and Protocols: Measuring the ATPase Activity of DNA Gyrase in the Presence of DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2][3][4] This function is dependent on the hydrolysis of ATP, making the ATPase activity of DNA gyrase a key target for the development of novel antibacterial agents.[5][6] Inhibitors of this activity can effectively halt bacterial proliferation.[3][6] DNA Gyrase-IN-7 is a novel investigational inhibitor of DNA gyrase. These application notes provide a detailed protocol for measuring the ATPase activity of DNA gyrase in the presence of this compound to determine its inhibitory potential, including its half-maximal inhibitory concentration (IC50).
The protocol described here is a widely used and robust method, the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled enzyme assay.[7][8] In this system, the regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase. This second reaction involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7][8][9] This allows for a continuous, real-time measurement of ATPase activity.
Signaling Pathway of DNA Gyrase Inhibition
The following diagram illustrates the mechanism of DNA gyrase and the inhibitory action of compounds targeting its ATPase activity.
Caption: Inhibition of DNA Gyrase ATPase Activity.
Experimental Workflow
The diagram below outlines the major steps for determining the IC50 of this compound.
Caption: Workflow for DNA Gyrase ATPase Inhibition Assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring DNA gyrase ATPase activity.[7][8][9]
Materials and Reagents:
-
Enzymes:
-
E. coli DNA Gyrase (heterotetramer of GyrA and GyrB subunits)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
-
Substrates and Cofactors:
-
Relaxed pBR322 plasmid DNA
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
-
Inhibitor:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
-
Buffers and Solutions:
-
5X Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT, 9 mM Spermidine.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (v/v) glycerol.[8]
-
DMSO (for inhibitor dilution and as a solvent control)
-
-
Equipment:
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control
-
Pipettes and tips
-
Serological pipettes and sterile tubes for reagent preparation
-
Procedure:
-
Preparation of Reagents:
-
Prepare a 1X Gyrase Assay Buffer by diluting the 5X stock with nuclease-free water.
-
Prepare stock solutions of ATP (100 mM), PEP (200 mM), and NADH (20 mM) in nuclease-free water. Store in aliquots at -20°C.
-
Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 2%.
-
-
Assay Setup:
-
The final reaction volume will be 100 µL.
-
In a 96-well plate, prepare a master mix containing all components except ATP and the inhibitor. For each 100 µL reaction, the master mix will contain:
-
20 µL of 5X Gyrase Assay Buffer
-
1 µg of relaxed pBR322 DNA
-
1 mM PEP
-
0.2 mM NADH
-
3 units of PK/LDH enzyme mix
-
50 nM E. coli DNA Gyrase
-
Nuclease-free water to bring the volume to 90 µL.
-
-
Add 90 µL of the master mix to each well.
-
Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Include the following controls:
-
No inhibitor control: Contains all reaction components with DMSO instead of the inhibitor.
-
No gyrase control: Contains all reaction components except DNA gyrase to measure background ATP hydrolysis.
-
No DNA control: Contains all reaction components except DNA to measure the basal ATPase activity of gyrase.
-
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 20 mM ATP to each well (final concentration of 1 mM).
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Subtract the rate of the no-gyrase control from all other rates.
-
Normalize the data by expressing the rate of reaction in the presence of the inhibitor as a percentage of the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from this experiment can be summarized in the following tables.
Table 1: Raw Absorbance Data (Example)
| Time (min) | No Inhibitor (A340) | [Inhibitor] 1 (A340) | [Inhibitor] 2 (A340) | ... | No Gyrase (A340) |
| 0 | 1.200 | 1.201 | 1.199 | ... | 1.202 |
| 5 | 1.100 | 1.150 | 1.180 | ... | 1.200 |
| 10 | 1.000 | 1.100 | 1.161 | ... | 1.198 |
| 15 | 0.900 | 1.050 | 1.142 | ... | 1.196 |
| 20 | 0.800 | 1.000 | 1.123 | ... | 1.194 |
| 25 | 0.700 | 0.950 | 1.104 | ... | 1.192 |
| 30 | 0.600 | 0.900 | 1.085 | ... | 1.190 |
Table 2: Calculated ATPase Activity and Inhibition
| [this compound] (µM) | Rate of NADH Oxidation (µM/min) | % Inhibition |
| 0 (Control) | 10.0 | 0 |
| 0.01 | 9.5 | 5 |
| 0.1 | 7.8 | 22 |
| 1 | 5.2 | 48 |
| 10 | 1.5 | 85 |
| 100 | 0.2 | 98 |
Table 3: Summary of IC50 Values
| Compound | IC50 (µM) |
| This compound | Calculated Value |
| Novobiocin (Control) | Reference Value |
Conclusion
This application note provides a comprehensive protocol for the accurate determination of the inhibitory effect of this compound on the ATPase activity of DNA gyrase. The provided workflow, protocols, and data presentation templates will enable researchers to efficiently screen and characterize potential DNA gyrase inhibitors, contributing to the discovery of new antibacterial agents. The coupled enzyme assay is a reliable and sensitive method for this purpose, providing real-time kinetic data. Careful execution of the protocol and appropriate data analysis will yield reproducible and meaningful results for drug development programs.
References
- 1. cbioc.com [cbioc.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA gyrase: subunit structure and ATPase activity of the purified enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inspiralis.com [inspiralis.com]
- 9. ATPase assays [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[2][3] DNA Gyrase-IN-7 is a novel microbial DNA gyrase inhibitor.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on its antibacterial activity and its effect on host cell viability.
The inhibition of DNA gyrase leads to the accumulation of double-stranded DNA breaks, which in turn stalls replication forks and ultimately results in bacterial cell death.[6][7][8] This mechanism of action underscores the bactericidal potential of DNA gyrase inhibitors. The following protocols detail methods to quantify this antibacterial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and to assess potential cytotoxicity against mammalian cells, a critical step in the preclinical safety assessment of any new therapeutic candidate.
Data Presentation
The efficacy of this compound and other comparator DNA gyrase inhibitors is summarized in the tables below. These data are essential for comparing the potency of different compounds and for selecting appropriate concentration ranges for further studies.
Table 1: In Vitro DNA Gyrase Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound (compound 6d) | Microbial DNA Gyrase | Data not publicly available; requires internal determination. |
| Novobiocin | E. coli DNA Gyrase | 0.026[9] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.6[10] |
| Pyrrolamide 4 | E. coli DNA Gyrase | 3[11] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Pyrrolamide 4 | S. aureus ARC516 | 8[11] |
| Pyrrolamide 4 | S. pneumoniae ARC548 | 0.5[11] |
| Pyrrolamide 4 | H. influenzae KW20 | 4[11] |
| Clorobiocin Derivatives | S. aureus ATCC 29213 | Varies by derivative[12] |
| Ciprofloxacin | E. coli | Widely documented, strain-dependent |
Table 3: Cytotoxicity Data (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Assay |
| This compound | To be determined | To be determined | MTT/LDH Assay |
| Linezolid Nanobiotics | Rat Hepatocytes | > 64 | MTT Assay[13] |
| Doxycycline Nanobiotics | Rat Hepatocytes | > 64 | MTT Assay[13] |
| Clindamycin Nanobiotics | Rat Hepatocytes | > 64 | MTT Assay[13] |
| Compound 1 (from F. oolepis) | ALL (Leukemia) | 6.6 - 9.9 | MTT Assay[14] |
| Compound 1 (from F. oolepis) | CML (Leukemia) | 27.5 - 30.0 | MTT Assay[14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[12][15]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well plate using CAMHB to achieve the desired concentration range (e.g., 64 to 0.03125 µg/mL).[16]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.[13][17]
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)[17]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.[13]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
Formazan (B1609692) Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Experimental workflow for determining MIC and cytotoxicity.
Caption: Simplified signaling pathway of DNA gyrase inhibition.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase | Florida ExpertNet [expertnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of bacterial DNA gyrase Inhibitor classification models and structural requirements utilizing multiple machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for DNA Gyrase-IN-7 in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-7 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.[1][3] By targeting DNA gyrase, this compound effectively disrupts these vital cellular processes, leading to bacterial growth inhibition and cell death.[3] Its specificity for bacterial gyrase over eukaryotic topoisomerases makes it an attractive candidate for the development of novel antibacterial agents.[1] These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition studies.
Mechanism of Action
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The catalytic cycle involves the binding of a DNA segment (G-segment), followed by the capture of another segment (T-segment). ATP hydrolysis drives the cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment, resulting in the introduction of negative supercoils.[1][2]
This compound, also known as EN-7, exhibits its inhibitory effect by interfering with this process. While the precise interactions are still under investigation, EN-7 has been shown to inhibit the supercoiling activity of DNA gyrase. It is important to note that EN-7 does not stabilize the gyrase-DNA cleavage complex in the same manner as fluoroquinolones.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 0.085 |
| DNA Gyrase (Supercoiling) | Escherichia coli | 1.75 |
| Topoisomerase IV (Decatenation) | Escherichia coli | 0.89 |
| Topoisomerase IV (Decatenation) | Staphylococcus aureus | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Gram-positive | 0.125 - 6.25 |
| Enterococcus faecium | Gram-positive | 1 - 2 |
| Escherichia coli | Gram-negative | 8 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[4][5]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2x concentrated solution of the highest desired concentration of this compound in CAMHB.
-
Add 200 µL of this 2x concentrated solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well by pipetting up and down.
-
Continue this serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no inhibitor).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.[5]
-
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[6][7]
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile test tubes or flasks
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the inhibitor.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6] A bacteriostatic effect shows minimal change or a slight reduction in CFU/mL.
-
DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the supercoiling activity of purified DNA gyrase.[8]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
DNA gyrase reaction buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the DNA gyrase reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the purified DNA gyrase to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[9]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by chloroform/isoamyl alcohol extraction.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Data Analysis:
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: MIC Assay Workflow.
Caption: Time-Kill Assay Workflow.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. actascientific.com [actascientific.com]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profoldin.com [profoldin.com]
Application Notes and Protocols for High-Throughput Screening of DNA Gyrase-IN-7 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an ideal target for the development of novel antibacterial agents.[3][4] The rising threat of antibiotic resistance necessitates the discovery of new chemical scaffolds that can effectively inhibit DNA gyrase.[5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a lead compound, "DNA Gyrase-IN-7," against E. coli DNA gyrase.
The protocols outlined below describe two primary HTS methodologies: a fluorescence-based supercoiling assay for initial high-throughput screening and a gel-based assay for hit confirmation and IC50 determination.
Mechanism of Action of DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[6][7] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[7] The overall catalytic cycle involves the binding of the enzyme to a segment of DNA (the G-segment), capturing a second DNA segment (the T-segment), cleaving the G-segment, passing the T-segment through the break, and finally, resealing the G-segment.[1][8] This process, fueled by ATP hydrolysis, results in the introduction of a negative supercoil.[1]
Signaling Pathway Inhibition
Inhibition of DNA gyrase disrupts the normal topological state of bacterial DNA, leading to a cascade of cellular events. Quinolone antibiotics, for example, trap the enzyme-DNA cleavage complex, resulting in the accumulation of double-stranded DNA breaks.[2][9] This DNA damage triggers the SOS response, a bacterial DNA repair system.[9][10] If the damage is too extensive, it ultimately leads to bacteriostasis and cell death.[9] Other inhibitors, like aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling reaction.[1] The inhibition of DNA gyrase leads to the relaxation of positive supercoils that accumulate ahead of the replication fork, thereby stalling DNA replication and transcription.[1][11]
Caption: Inhibition of DNA gyrase by analogs, blocking supercoiling and potentially causing DNA damage, leading to cell death.
High-Throughput Screening Workflow
The screening process for identifying novel DNA gyrase inhibitors from a library of this compound analogs follows a multi-step approach to ensure accuracy and efficiency.
Caption: A streamlined workflow for the high-throughput screening and validation of DNA gyrase inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based DNA Gyrase Supercoiling HTS Assay
This assay measures the supercoiling activity of DNA gyrase by exploiting the differential fluorescence of a DNA-intercalating dye with supercoiled versus relaxed DNA.[12]
Materials:
-
E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[13]
-
ATP solution
-
This compound analog library (in DMSO)
-
Positive Control: Novobiocin or Ciprofloxacin
-
Negative Control: DMSO
-
DNA intercalating dye (e.g., SYBR Green I)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in the assay buffer containing relaxed pBR322 DNA and ATP.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the this compound analogs from the compound library to the respective wells (final concentration typically 10-20 µM). Include wells for positive (Novobiocin) and negative (DMSO) controls.
-
Initiate the reaction by adding E. coli DNA gyrase to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the DNA intercalating dye diluted in a buffer containing EDTA.
-
Read the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the dye).
Protocol 2: Gel-Based DNA Gyrase Supercoiling Assay for Hit Confirmation
This assay directly visualizes the conversion of relaxed plasmid DNA to its supercoiled form on an agarose (B213101) gel.[3]
Materials:
-
Confirmed hits and control compounds
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
Assay Buffer (same as Protocol 1)[13]
-
ATP solution
-
Stop Solution (containing SDS and Proteinase K)
-
6x DNA Loading Dye
-
1% Agarose gel in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Set up reactions in microcentrifuge tubes containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the hit compounds.
-
Add ATP to each reaction tube.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution and incubate further at 50°C for 30 minutes.
-
Add 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel. Include lanes with relaxed and supercoiled DNA markers.
-
Run the gel electrophoresis until adequate separation is achieved.
-
Stain the gel with ethidium bromide and visualize using a gel documentation system.
-
Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition and calculate IC50 values.[13]
Data Presentation
The quantitative data from the primary screen and subsequent dose-response analysis for a hypothetical set of this compound analogs are summarized below.
Table 1: Primary High-Throughput Screening Results of this compound Analogs (at 20 µM)
| Compound ID | % Inhibition | Hit ( >50%) |
| DGI-7-001 | 85.2 | Yes |
| DGI-7-002 | 12.5 | No |
| DGI-7-003 | 92.1 | Yes |
| DGI-7-004 | 45.8 | No |
| DGI-7-005 | 78.9 | Yes |
| Novobiocin | 98.5 | Yes |
Table 2: IC50 Values of Confirmed Hits against E. coli DNA Gyrase
| Compound ID | IC50 (µM) - Fluorescence Assay | IC50 (µM) - Gel-Based Assay |
| DGI-7-001 | 5.8 | 6.2 |
| DGI-7-003 | 2.1 | 2.5 |
| DGI-7-005 | 12.4 | 13.1 |
| Novobiocin | 0.5 | 0.6 |
Conclusion
The described protocols provide a robust framework for the high-throughput screening and identification of novel DNA gyrase inhibitors. The combination of a rapid fluorescence-based primary assay with a confirmatory gel-based assay ensures the reliable identification of potent lead compounds. The identified hits from this screening campaign, such as the hypothetical analogs DGI-7-001 and DGI-7-003, can then be advanced to secondary assays to evaluate their antibacterial activity in cell-based models and to further elucidate their mechanism of action. This systematic approach is crucial in the quest for new antibiotics to combat the growing challenge of bacterial resistance.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase | Florida ExpertNet [expertnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. DNA gyrase assay kits [profoldin.com]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for DNA Gyrase-IN-7 in microbiology research
Introduction
DNA Gyrase-IN-7, identified as compound 6d in recent literature, is a novel microbial DNA gyrase inhibitor belonging to a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives.[1][2][3][4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6][7] Its absence in eukaryotes makes it an attractive target for the development of new antibacterial agents.[8][9][10] this compound and its analogues represent a promising class of compounds for combating bacterial infections, particularly those caused by Gram-positive organisms.
Mechanism of Action
This compound functions by inhibiting the supercoiling activity of bacterial DNA gyrase.[2][3][4] This inhibition is achieved by interfering with the enzyme's ability to introduce negative supercoils into relaxed DNA. The disruption of this critical process leads to the arrest of DNA replication and transcription, ultimately resulting in bacterial cell death.[5][6] The molecular hybridization of quinoline (B57606) scaffolds with hydrazide moieties has been shown to yield compounds with significant antimicrobial potential.[1]
Applications in Microbiology Research
This compound is a valuable tool for a range of applications in microbiology and drug development:
-
Screening for Novel Antibacterial Agents: As a potent inhibitor of a key bacterial enzyme, this compound serves as a lead compound for the development of new antibiotics.
-
Structure-Activity Relationship (SAR) Studies: The quinoline-4-carbohydrazide (B1304848) scaffold allows for the synthesis of diverse derivatives, enabling detailed SAR studies to optimize antibacterial potency and pharmacokinetic properties.[1][3]
-
Mechanism of Action Studies: This inhibitor can be used to investigate the downstream cellular effects of DNA gyrase inhibition and to better understand the bacterial response to DNA damage and replication stress.
-
Target Validation: this compound can be employed in assays to validate DNA gyrase as a target in various bacterial species.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and related compounds against Staphylococcus aureus DNA gyrase and various bacterial strains.
Table 1: DNA Gyrase Inhibitory Activity
| Compound | IC₅₀ (µM) vs. S. aureus DNA Gyrase |
| This compound (6d) | Data not available in abstract |
| Compound 6b | 33.64 |
| Compound 10 | 8.45 |
| Ciprofloxacin (B1669076) | 3.80 |
Data for compounds 6b, 10, and ciprofloxacin are from the primary research article. The specific IC₅₀ for this compound (6d) would be detailed within the full publication.[2][4]
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | S. aureus ATCC 29213 (µg/mL) | S. epidermidis ATCC 12228 (µg/mL) | B. subtilis ATCC 6633 (µg/mL) | E. coli ATCC 25922 (µg/mL) | P. aeruginosa ATCC 27853 (µg/mL) |
| This compound (6d) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Compound 6b | 15.62 | 31.25 | 31.25 | > 500 | > 500 |
| Compound 10 | 7.81 | 15.62 | 15.62 | > 500 | > 500 |
| Ciprofloxacin | 0.98 | 0.98 | 0.49 | 0.24 | 0.49 |
MIC values for related compounds and the reference antibiotic ciprofloxacin are provided for comparison. The specific MIC values for this compound (6d) would be available in the full research article.[2][4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: DNA Gyrase Supercoiling Assay
This protocol is adapted from standard methods for assessing the inhibition of DNA gyrase supercoiling activity.[7][11][12]
1. Materials:
- S. aureus DNA Gyrase
- Relaxed pBR322 DNA
- 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
- This compound (dissolved in DMSO)
- Ciprofloxacin (as a positive control)
- Sterile deionized water
- Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- 1% Agarose (B213101) gel in TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis apparatus and imaging system
2. Procedure:
- Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile deionized water.
- Dispense the reaction mixture into microcentrifuge tubes.
- Add varying concentrations of this compound (or control compounds) to the respective tubes. Include a no-inhibitor control and a solvent (DMSO) control.
- Initiate the reaction by adding S. aureus DNA gyrase to each tube.
- Incubate the reactions at 37°C for 30-60 minutes.
- Terminate the reactions by adding the stop solution/loading dye.
- Load the samples onto a 1% agarose gel containing a DNA stain.
- Perform electrophoresis to separate the supercoiled and relaxed DNA forms. Supercoiled DNA migrates faster than relaxed DNA.[7]
- Visualize the DNA bands under UV light and document the results.
- Quantify the band intensities to determine the concentration of inhibitor required for 50% inhibition (IC₅₀).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][13][14]
1. Materials:
- Bacterial strains (e.g., S. aureus, E. coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- This compound (dissolved in a suitable solvent)
- Control antibiotic (e.g., ciprofloxacin)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or turbidity meter
- Incubator
2. Procedure:
- Prepare a stock solution of this compound.
- In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.
- Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
- Incubate the plate at 35-37°C for 16-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mandatory Visualization
Signaling Pathway: Inhibition of DNA Gyrase and Downstream Effects
Caption: Inhibition of DNA Gyrase by this compound.
Experimental Workflow: Screening and Evaluation of this compound
Caption: Workflow for this compound Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Effect of DNA Gyrase-IN-7 on Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. They play critical roles in managing DNA topology, which is vital for processes such as DNA replication, transcription, and chromosome segregation.[1][2] DNA gyrase is unique in its ability to introduce negative supercoils into DNA, while topoisomerase IV's primary role is to decatenate daughter chromosomes following replication.[3][4] Due to their essential nature in bacteria and the absence of close homologs in eukaryotes, both enzymes are well-established targets for antibacterial drugs.[5][6][7]
This document provides detailed protocols for assessing the inhibitory effects of a novel compound, DNA Gyrase-IN-7, on topoisomerase IV and DNA gyrase. The described assays include methods to determine the catalytic inhibition and to investigate the mechanism of action.
Data Presentation
The inhibitory activity of this compound and comparator compounds against DNA gyrase and topoisomerase IV can be quantified and summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Inhibitory Activity (IC50) of this compound against E. coli DNA Gyrase and Topoisomerase IV
| Compound | DNA Gyrase Supercoiling IC50 (µM) | Topoisomerase IV Decatenation IC50 (µM) |
| This compound | 0.8 | 1.5 |
| Ciprofloxacin | 0.5 | 3.0 |
| Novobiocin | 0.05 | >100 |
Table 2: Effect of this compound on DNA Cleavage Complex Formation
| Compound | Enzyme | DNA Cleavage | Mechanism |
| This compound | DNA Gyrase | Stimulated | Topoisomerase Poison |
| Topoisomerase IV | Stimulated | Topoisomerase Poison | |
| Ciprofloxacin | DNA Gyrase | Stimulated | Topoisomerase Poison |
| Topoisomerase IV | Stimulated | Topoisomerase Poison | |
| Novobiocin | DNA Gyrase | Not Stimulated | ATPase Inhibitor |
| Topoisomerase IV | Not Stimulated | No significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various bacterial species.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.[8][9][10]
Principle: Topoisomerase IV decatenates kDNA, releasing minicircles. The large kDNA network cannot enter an agarose (B213101) gel, while the released minicircles migrate into the gel. Inhibition of the enzyme results in a decrease in the amount of released minicircles.[8][9]
Materials:
-
E. coli Topoisomerase IV
-
kDNA substrate
-
5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 1.5 mM ATP)[8]
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol)[8]
-
This compound and control inhibitors (e.g., ciprofloxacin)
-
Stop Solution/Loading Dye (e.g., 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[8]
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Protocol:
-
On ice, prepare a reaction mix containing 5X Assay Buffer, kDNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound (or solvent control) to the tubes.
-
Initiate the reaction by adding diluted topoisomerase IV enzyme.
-
Incubate the reaction at 37°C for 30 minutes.[9]
-
Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.[8]
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.[8]
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance (e.g., 85V for 2 hours).[9]
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands using a UV transilluminator.[8]
-
Quantify the intensity of the decatenated minicircle bands to determine the IC50 value.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.[11][12][13]
Principle: DNA gyrase converts relaxed plasmid DNA into a more compact, supercoiled form. Supercoiled DNA migrates faster than relaxed DNA during agarose gel electrophoresis.[13] Alternatively, fluorescence-based assays can be used, as supercoiled DNA interacts differently with certain dyes compared to relaxed DNA.[11][14][15]
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)[16]
-
This compound and control inhibitors (e.g., ciprofloxacin, novobiocin)
-
Stop Solution/Loading Dye
-
Agarose, TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound (or solvent control) to the tubes.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis (e.g., 90V for 2-3 hours in TAE is recommended for better resolution).[13]
-
Stain, destain, and visualize the DNA bands.
-
The disappearance of the relaxed DNA band and the appearance of the supercoiled DNA band indicate enzyme activity. Quantify the bands to determine the IC50.
DNA Cleavage Assay
This assay determines if an inhibitor acts as a "topoisomerase poison" by stabilizing the covalent enzyme-DNA cleavage complex.[17][18][19]
Principle: Topoisomerases function via a transient double-strand break in the DNA, where the enzyme is covalently attached to the 5' ends of the broken DNA. Topoisomerase poisons trap this intermediate. The addition of a strong denaturant like sodium dodecyl sulfate (B86663) (SDS) and a protease (Proteinase K) linearizes the plasmid DNA, which can be detected by agarose gel electrophoresis.[19]
Materials:
-
Topoisomerase IV or DNA Gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Assay Buffer (similar to the respective activity assay buffer, but ATP may be omitted for quinolone-like compounds).[19]
-
This compound and control inhibitors
-
SDS (20% stock)
-
Proteinase K (10 mg/mL stock)
-
Stop Solution/Loading Dye
-
Agarose, TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Set up reactions as described for the supercoiling or decatenation assays, incubating the enzyme, supercoiled DNA, and inhibitor at 37°C for 30 minutes.[19]
-
Add SDS to a final concentration of 0.2% and Proteinase K to a final concentration of 0.1 mg/mL.[19]
-
Incubate for an additional 30 minutes at 37°C to digest the enzyme.[19]
-
Stop the reaction and extract proteins as in the decatenation assay.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel. An increase in the amount of linear plasmid DNA in the presence of the inhibitor indicates stabilization of the cleavage complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for DNA gyrase, topoisomerase IV, and their inhibition.
Caption: Experimental workflow for the Topoisomerase IV DNA decatenation assay.
Caption: Experimental workflow for the DNA cleavage assay.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA gyrase assay kits [profoldin.com]
- 12. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. profoldin.com [profoldin.com]
- 15. ebiohippo.com [ebiohippo.com]
- 16. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
Application Notes and Protocols for the Synthesis and Purification of Benzothiazole-Based DNA Gyrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "DNA Gyrase-IN-7" is not found in the public domain based on the conducted searches. The following application notes and protocols are based on the synthesis and purification of benzothiazole-based DNA gyrase inhibitors, a well-documented class of compounds with the same molecular target. These methods are presented as a representative guide.
Introduction
DNA gyrase is a validated and essential bacterial enzyme that represents a prime target for the development of novel antibacterial agents.[1][2][3] The enzyme is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5][6] Inhibitors of DNA gyrase, therefore, have significant potential as therapeutics. Among the various classes of synthetic inhibitors, benzothiazole (B30560) derivatives have emerged as a promising scaffold, exhibiting potent inhibition of DNA gyrase and antibacterial activity.[3][7][8]
This document provides a detailed overview of the methods for synthesizing and purifying benzothiazole-based DNA gyrase inhibitors. It includes generalized synthetic protocols, purification techniques, and representative data for this class of compounds.
Data Presentation
Table 1: Inhibitory Activity of Representative Benzothiazole-Based DNA Gyrase Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 13 | E. coli DNA gyrase | 38 | [9] |
| Compound 24 | E. coli DNA gyrase | Not specified (crystal structure) | [9] |
| Conjugate 34 | E. coli DNA gyrase | 58 | [2] |
| Compound 33e | S. aureus gyrase | Good selectivity over human Topo IIα | [10] |
| Novobiocin | E. coli DNA gyrase | 26 | [11] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Antibacterial Activity of a Representative Benzothiazole-Based Inhibitor Conjugate
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Conjugate 34 | E. coli ΔtolC | 14 | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
I. General Synthesis of Benzothiazole-Based DNA Gyrase Inhibitors
The synthesis of this class of inhibitors often involves a multi-step process, typically starting with a substituted 2-aminobenzothiazole (B30445) core. A generalized synthetic scheme is presented below, based on methodologies described in the literature.[7][8][12]
Step 1: Acylation of the 2-amino group of a substituted 6-nitro-benzo[d]thiazol-2-amine.
-
To a solution of the starting 6-nitro-benzo[d]thiazol-2-amine in a suitable solvent (e.g., 1,4-dioxane), add triethylamine (B128534) (Et3N).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acylating agent (e.g., ethyl oxalyl chloride or methyl malonyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Reduction of the nitro group.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O).[7]
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent and process as described in Step 1.
Step 3: Coupling with a substituted pyrrole-2-carboxylic acid.
-
Activate the carboxylic acid (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) by reacting it with oxalyl chloride in dichloromethane (B109758) (DCM) to form the acid chloride.
-
In a separate flask, dissolve the amino-benzothiazole derivative from Step 2 in DCM and add pyridine.
-
Slowly add the in situ generated acid chloride to the solution of the amine.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 4: (Optional) Hydrolysis of the ester group.
-
If the synthesized compound contains an ester group that needs to be hydrolyzed to the corresponding carboxylic acid, dissolve the ester in a mixture of 1,4-dioxane (B91453) and 1 M NaOH.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid derivative.
II. Purification by High-Performance Liquid Chromatography (HPLC)
For achieving high purity, especially for compounds intended for biological assays, reverse-phase HPLC is a standard method.
Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Columns:
-
A C18 column is commonly used for the separation of benzothiazole derivatives.[9]
Mobile Phase:
-
A typical mobile phase consists of a gradient of acetonitrile (B52724) (solvent A) and water with 0.1% formic acid (solvent B).[9]
-
The gradient can be optimized for the specific compound, for example: 0–1.0 min, 25% A; 1.0–6.0 min, 25–98% A; 6.0–6.5 min, 98% A; 6.5–7.5 min, 98–25% A; 7.5–10.5 min, 25% A.[9]
Protocol:
-
Prepare a stock solution of the crude or semi-purified compound in a suitable solvent (e.g., THF or DMSO).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set the column temperature (e.g., 40°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength based on the absorbance maximum of the compound.
-
Inject the sample and run the gradient program.
-
Collect the fractions corresponding to the desired peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity of the final product by analytical HPLC.
Visualizations
Caption: Generalized synthetic workflow for benzothiazole-based DNA gyrase inhibitors.
Caption: A typical purification workflow for small molecule DNA gyrase inhibitors.
References
- 1. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel DNA gyrase inhibitors and their siderophore mimic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
Improving the solubility of DNA Gyrase-IN-7 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DNA gyrase inhibitors for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My DNA gyrase inhibitor, a quinolone analog, is precipitating in my aqueous assay buffer. What are the common causes?
A1: Precipitation of poorly soluble compounds like many quinolone analogs in aqueous buffers is a common issue. The primary causes include:
-
Low Intrinsic Aqueous Solubility: Many small molecule inhibitors, particularly those with hydrophobic moieties, have inherently low solubility in water.
-
pH of the Assay Buffer: Quinolone compounds often have ionizable groups, and their solubility can be highly dependent on pH.[1][2] For instance, ciprofloxacin's solubility increases in acidic conditions.[1] If the assay buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum.
-
Solvent Shock: When a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can cause the compound to crash out of solution. This is often referred to as "solvent shock".
-
High Final Compound Concentration: The final concentration of the inhibitor in the assay may exceed its maximum aqueous solubility.
-
Buffer Components: Certain salts or other components in the assay buffer could potentially interact with the compound and reduce its solubility. High concentrations of monovalent salts (>250-300 mM) can inhibit gyrase activity and may also affect compound solubility.[3]
Q2: What solvents are recommended for preparing stock solutions of poorly soluble DNA gyrase inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. However, it is crucial to be mindful of the final concentration of DMSO in the assay, as it can have an inhibitory effect on the enzyme at higher concentrations. It is recommended to keep the final DMSO concentration at or below 5% (v/v).[4]
Q3: How can I improve the solubility of my compound in the final assay mixture?
A3: Several strategies can be employed to improve the solubility of your DNA gyrase inhibitor in the final assay mixture:
-
pH Adjustment: For ionizable compounds like many quinolones, adjusting the pH of the assay buffer can significantly increase solubility.[2][5] For weakly basic drugs, a more acidic buffer may be beneficial, while for weakly acidic drugs, a more alkaline buffer could be used. However, any pH change must be compatible with the optimal pH range for DNA gyrase activity (typically around pH 7.5).[6]
-
Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can be included in the assay buffer to increase the solubility of hydrophobic compounds.[5] Examples include polyethylene (B3416737) glycol (PEG) or glycerol. It is essential to test the tolerance of the DNA gyrase enzyme to these co-solvents.
-
Inclusion of Surfactants: Non-ionic surfactants can be used at low concentrations to form micelles that can encapsulate and solubilize poorly soluble compounds.[5]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.[7][9]
Troubleshooting Guides
Problem: Compound Precipitation Observed During Assay Preparation
This guide will help you troubleshoot compound precipitation when preparing your DNA gyrase inhibition assay.
Troubleshooting Flowchart for Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
The solubility of quinolone compounds is significantly influenced by pH and temperature. The following table summarizes general trends observed for compounds like ciprofloxacin (B1669076) and norfloxacin.
| Parameter | Condition | Effect on Solubility | Reference |
| pH | Acidic (below pKa1) | Increased solubility | [1][2] |
| Neutral (between pKa1 and pKa2) | Decreased solubility | [1][2] | |
| Alkaline (above pKa2) | Increased solubility | [2] | |
| Temperature | Increase from 6°C to 40°C | Generally increases aqueous solubility | [2][10] |
Note: pKa values are specific to each compound. For ciprofloxacin, pKa1 is around 6.0 and pKa2 is around 8.8.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard procedures for assaying DNA gyrase inhibitors and highlights steps where compound solubility is critical.[11][12]
1. Reagents and Buffers
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[4][6]
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[4]
-
Substrate: Relaxed pBR322 DNA (0.1 µg/µL).
-
Enzyme: E. coli DNA Gyrase.
-
ATP Solution: 10 mM ATP.
-
Stop Buffer/Loading Dye (6X): 30% Sarkosyl, 0.75% bromophenol blue, 150% glycerol.[3]
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO.
2. Experimental Workflow
DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
3. Detailed Procedure
-
Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
1 µL of Relaxed pBR322 DNA (0.1 µg)
-
1 µL of 10 mM ATP
-
18 µL of sterile deionized water
-
-
Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add Test Compound: Add 1 µL of your test compound dilution (in DMSO) or 1 µL of DMSO for the no-compound control. Mix gently by pipetting. (Critical Solubility Step) Visually inspect for any precipitation after this step.
-
Initiate Reaction: Add 3 µL of diluted DNA gyrase to each tube to start the reaction. For a negative control (no enzyme), add 3 µL of enzyme dilution buffer.
-
Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye.
-
Analysis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE buffer (also containing 0.5 µg/mL ethidium bromide) at 80-100V until good separation is achieved between the supercoiled and relaxed DNA bands.
-
Visualization: Visualize the DNA bands under UV light. The no-enzyme control will show a band corresponding to relaxed DNA. The no-compound control should show a majority of the DNA converted to the faster-migrating supercoiled form. Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DNA Gyrase-IN-7 concentration in supercoiling assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the concentration of inhibitors, such as IN-7, in DNA gyrase supercoiling assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the DNA Gyrase-IN-7 concentration?
The primary goal is to determine the IC50 value of IN-7, which is the concentration of the inhibitor required to reduce the supercoiling activity of DNA gyrase by 50%. This value is a key measure of the inhibitor's potency. To accurately determine the IC50, it's crucial to first establish optimal assay conditions where the enzyme is active and the assay signal is robust.
Q2: What are the essential components of a DNA gyrase supercoiling assay?
A typical DNA gyrase supercoiling assay includes the following components:
-
DNA Gyrase: The enzyme that introduces negative supercoils into DNA. It is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][2]
-
Relaxed DNA Substrate: Typically a plasmid like pBR322, which serves as the substrate for the supercoiling reaction.[3]
-
ATP: The energy source for the supercoiling reaction, which is hydrolyzed by the GyrB subunit.[2][3]
-
Assay Buffer: Provides the optimal pH, salt, and cofactor concentrations for enzyme activity. This usually contains Tris-HCl, KCl, MgCl2, DTT, and spermidine.[4]
-
Inhibitor (e.g., IN-7): The compound being tested for its effect on gyrase activity.
Q3: How is the supercoiling activity measured?
The most common method is agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.[3][5] By analyzing the band intensities, one can quantify the percentage of supercoiled DNA.[4] Alternatively, fluorescence-based assays can be used for higher throughput. These assays often rely on the differential binding of a fluorescent dye to supercoiled versus relaxed DNA.[4][6][7]
Q4: What is a typical concentration range for DNA gyrase in these assays?
The final concentration of DNA gyrase is typically in the low nanomolar range. For instance, a common concentration for E. coli DNA gyrase is 5 nM.[5] However, the optimal concentration should be determined empirically by performing an enzyme titration to find the amount of enzyme that results in 80-90% supercoiling of the DNA substrate under the chosen reaction time.[5]
Q5: What factors can influence the outcome of the assay?
Several factors can affect the results, including:
-
Enzyme and substrate concentration.[5]
-
ATP concentration and quality.[3]
-
Incubation time and temperature.[5]
-
Presence of solvents like DMSO, which can be inhibitory at higher concentrations.
-
Contaminants such as nucleases or intercalating agents in the gel system.[3]
Experimental Protocols and Data Presentation
Protocol 1: Determining the Optimal DNA Gyrase Concentration
-
Prepare a Master Mix: Create a master mix containing the assay buffer, relaxed pBR322 DNA (e.g., 0.3-0.5 µg), and ATP (e.g., 1 mM).[4][5]
-
Enzyme Dilution Series: Prepare serial dilutions of the DNA gyrase enzyme in dilution buffer.
-
Set Up Reactions: Aliquot the master mix into separate tubes. Add increasing amounts of DNA gyrase to each tube. Include a no-enzyme control.
-
Incubation: Incubate all reactions at 37°C for a fixed time, for example, 60 minutes.[5][6][7]
-
Stop Reaction: Terminate the reactions by adding a stop solution containing a chelating agent (like EDTA) and a loading dye.[5]
-
Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.[5]
-
Analysis: Visualize the DNA bands using a transilluminator. Determine the lowest enzyme concentration that achieves approximately 80-90% supercoiling. This concentration will be used for the inhibitor titration experiments.[5]
Protocol 2: IN-7 Titration for IC50 Determination
-
Prepare Master Mix: Prepare a master mix with assay buffer, relaxed DNA, ATP, and the optimal concentration of DNA gyrase determined in Protocol 1.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Set Up Reactions: Add the IN-7 dilutions to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration is constant across all reactions and does not exceed an inhibitory level (typically ≤1-2% DMSO).
-
Incubation: Incubate the reactions at 37°C for the predetermined time (e.g., 60 minutes).[5]
-
Stop and Analyze: Stop the reactions and analyze the products by agarose gel electrophoresis as described above.
-
Quantify and Plot: Quantify the intensity of the supercoiled DNA bands. Calculate the percentage of inhibition for each IN-7 concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the IN-7 concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example DNA Gyrase Titration Results
| DNA Gyrase (nM) | % Supercoiled DNA |
| 0 (Control) | 0% |
| 1.25 | 25% |
| 2.5 | 60% |
| 5.0 | 85% |
| 10.0 | 95% |
| 20.0 | 95% |
In this example, 5.0 nM would be chosen as the optimal enzyme concentration for subsequent inhibitor assays.
Table 2: Example IN-7 IC50 Determination Data
| IN-7 (µM) | % Inhibition |
| 0.1 | 5% |
| 0.5 | 20% |
| 1.0 | 48% |
| 2.0 | 75% |
| 5.0 | 90% |
| 10.0 | 98% |
Based on this data, the IC50 of IN-7 is approximately 1.0 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak supercoiling activity in the positive control | 1. Inactive enzyme. 2. Degraded ATP. 3. Incorrect buffer composition (e.g., missing MgCl2). | 1. Use a fresh aliquot of enzyme; ensure proper storage at -80°C. 2. Prepare fresh ATP solution; store in aliquots at -20°C. 3. Verify buffer recipe and component concentrations. |
| All DNA appears as a single band between relaxed and supercoiled forms | 1. Nuclease contamination leading to nicked, open-circular DNA. | 1. Use sterile, nuclease-free water and reagents. Purify the enzyme if necessary. |
| Smearing of DNA bands on the gel | 1. Overloading of DNA. 2. Too much enzyme causing aggregation. | 1. Load the recommended amount of DNA (e.g., 0.3-0.5 µg). 2. Perform an enzyme titration to find the optimal concentration. |
| Inconsistent results between experiments | 1. Pipetting errors. 2. Variation in incubation times or temperatures. 3. Solvent effects (e.g., variable DMSO concentrations). | 1. Use calibrated pipettes and prepare master mixes to minimize variability. 2. Ensure consistent timing and use a calibrated incubator or water bath. 3. Keep the final solvent concentration constant across all samples. |
| Relaxed DNA runs faster than expected, obscuring supercoiled band | 1. Presence of an intercalating agent (e.g., ethidium (B1194527) bromide) in the gel or running buffer. | 1. Thoroughly clean gel tanks and combs. Use fresh running buffer without intercalators. Stain the gel after the run.[3] |
Visualizations
Caption: Workflow for optimizing inhibitor concentration in a DNA gyrase supercoiling assay.
Caption: Troubleshooting logic for common issues in DNA gyrase supercoiling assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. profoldin.com [profoldin.com]
Troubleshooting DNA gyrase cleavage assay with DNA Gyrase-IN-7
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing DNA gyrase cleavage assays, with a special focus on challenges that may arise when characterizing novel inhibitors like DNA Gyrase-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNA gyrase cleavage assay?
The DNA gyrase cleavage assay is a fundamental tool to identify and characterize inhibitors that target the DNA cleavage-ligation equilibrium of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA by creating a transient double-strand break, passing another segment of DNA through the break, and then resealing it.[2] Certain inhibitors, known as gyrase poisons (e.g., fluoroquinolones like ciprofloxacin), stabilize the intermediate "cleavage complex" in which the DNA is cleaved and covalently attached to the enzyme.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks, which is ultimately lethal to the bacterial cell.[3]
The assay typically involves incubating supercoiled plasmid DNA (like pBR322) with DNA gyrase in the presence of a potential inhibitor. The reaction is then stopped, and the protein is digested (e.g., with Proteinase K) after adding a denaturant (like SDS).[1][5] If the inhibitor has stabilized the cleavage complex, the supercoiled plasmid will be converted into a linear form. The different DNA topologies (supercoiled, relaxed, and linear) are then separated and visualized by agarose (B213101) gel electrophoresis.[1]
Q2: What is the expected result in a successful DNA gyrase cleavage assay with an effective inhibitor?
In a successful experiment, the agarose gel will show a distinct band representing linear DNA in the lanes containing DNA gyrase and an effective inhibitor. The intensity of this linear band should increase with higher concentrations of the inhibitor. In contrast, the control lane containing only DNA gyrase and the supercoiled plasmid should show minimal or no linear DNA. A negative control with just the plasmid DNA should show primarily the supercoiled form.
Q3: What are the critical controls to include in my DNA gyrase cleavage assay?
To ensure the reliability of your results, the following controls are essential:
-
DNA Only: Supercoiled plasmid DNA without enzyme or inhibitor. This shows the initial state of the DNA substrate.
-
DNA + Enzyme (No Inhibitor): This control reveals the basal level of cleavage by the enzyme alone and ensures the enzyme is active but not causing excessive linearization without an inhibitor.
-
DNA + Enzyme + Positive Control Inhibitor: A known gyrase poison, such as ciprofloxacin, should be used as a positive control.[1][3] This confirms that the assay conditions are suitable for detecting cleavage complex stabilization.
-
DNA + Inhibitor (No Enzyme): This control checks if the test compound (e.g., this compound) has any nuclease activity on its own.
-
Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used in the experiment should be included to assess its effect on the enzyme's activity.[1]
Troubleshooting Guide
Problem 1: No linear DNA band is observed in the presence of this compound.
Possible Cause 1: this compound is not a gyrase poison.
Not all DNA gyrase inhibitors stabilize the cleavage complex. Some, like novobiocin, are catalytic inhibitors that target the ATPase activity of the GyrB subunit and do not produce a linear DNA band in this assay.[6] this compound might belong to this class of inhibitors.
Solution: Consider performing a DNA supercoiling assay. In this assay, a catalytic inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.
Possible Cause 2: The concentration of this compound is too low.
Novel inhibitors may have a wide range of potencies. The concentrations tested might be below the IC50 for this specific compound.
Solution: Perform a dose-response experiment with a broader range of concentrations for this compound.
Possible Cause 3: The inhibitor is insoluble in the assay buffer.
Poor solubility can significantly reduce the effective concentration of the inhibitor in the reaction.
Solution:
-
Visually inspect the inhibitor stock solution and the reaction mixture for any precipitation.
-
Test the solubility of this compound in the assay buffer.
-
Consider using a different solvent or a lower concentration of the inhibitor. Note that high concentrations of solvents like DMSO can inhibit the enzyme.[1]
Possible Cause 4: The inhibitor requires ATP.
While classic gyrase poisons like quinolones do not require ATP to stabilize the cleavage complex, some novel inhibitors might.[5]
Solution: Perform the cleavage assay with and without ATP in the reaction buffer to see if it influences the activity of this compound.[5]
Problem 2: A linear DNA band is present in the "DNA + Enzyme" control lane (no inhibitor).
Possible Cause 1: Excessive enzyme concentration.
Too much DNA gyrase can lead to a detectable level of the cleavage complex even without an inhibitor.[5]
Solution: Titrate the DNA gyrase to find the optimal concentration that shows minimal cleavage in the absence of an inhibitor but a robust signal with a positive control like ciprofloxacin.
Possible Cause 2: Nuclease contamination in the enzyme preparation.
Contaminating nucleases can degrade the plasmid DNA, resulting in linear or smeared bands.
Solution:
-
Incubate the plasmid DNA with the enzyme preparation in the absence of ATP and magnesium to check for non-specific nuclease activity.
-
If contamination is suspected, use a fresh or higher-purity batch of DNA gyrase.
Problem 3: Smeared or streaked bands are visible in all lanes of the gel.
Possible Cause 1: DNA degradation.
This can be caused by nuclease contamination in any of the reagents or issues with the DNA substrate itself.
Solution:
-
Use sterile, nuclease-free water and reagents.
-
Check the integrity of your supercoiled plasmid DNA by running an aliquot on a separate agarose gel. It should appear as a sharp, compact band.
Possible Cause 2: Improper gel electrophoresis conditions.
Running the gel at too high a voltage or for too long can cause smearing.
Solution: Run the agarose gel at a lower voltage (e.g., 4-5 V/cm) for a sufficient time to achieve good separation between the different DNA forms.[1]
Experimental Protocols
Key Experimental Protocol: DNA Gyrase Cleavage Assay
This protocol is a general guideline and may need optimization for specific enzymes or inhibitors.
1. Reagents and Buffers:
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 35 mM |
| KCl | 1 M | 24 mM |
| MgCl2 | 1 M | 4 mM |
| DTT | 1 M | 2 mM |
| Spermidine | 100 mM | 1.8 mM |
| Glycerol | 100% (w/v) | 6.5% (w/v) |
| Bovine Serum Albumin (BSA) | 10 mg/mL | 0.1 mg/mL |
| Supercoiled pBR322 DNA | 1 µg/µL | ~15 µg/mL (0.5 µg per 30 µL reaction) |
| DNA Gyrase | Varies | Titrate for optimal activity |
| This compound | Varies | Test a range of concentrations |
| Ciprofloxacin (Positive Control) | 10 mM in DMSO | e.g., 10 µM |
| SDS | 10% (w/v) | 0.2% (w/v) |
| Proteinase K | 20 mg/mL | 0.1 mg/mL |
| 6x Gel Loading Dye | 6x | 1x |
2. Reaction Setup (per 30 µL reaction):
-
On ice, prepare a master mix containing the assay buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine, glycerol, BSA) and water.
-
Aliquot the master mix into individual reaction tubes.
-
Add 0.5 µL of supercoiled pBR322 DNA (0.5 µg) to each tube.
-
Add the test inhibitor (this compound), positive control (ciprofloxacin), or solvent control (DMSO) to the respective tubes.
-
Add the appropriate amount of DNA gyrase to all tubes except the "DNA Only" and "DNA + Inhibitor" controls.
-
Gently mix and incubate the reactions at 37°C for 60 minutes.
3. Stopping the Reaction and Protein Digestion:
-
Add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction.[5]
-
Mix gently and incubate at 37°C for 30 minutes.[5]
4. Sample Preparation and Gel Electrophoresis:
-
Add 6 µL of 6x gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel in 1x TAE or TBE buffer until the dye front has migrated sufficiently to separate the DNA forms.[1]
-
Visualize the DNA bands under UV light and document the results.
Mandatory Visualizations
Diagrams
Caption: Mechanism of DNA gyrase and inhibition by a gyrase poison.
Caption: Experimental workflow for the DNA gyrase cleavage assay.
References
- 1. inspiralis.com [inspiralis.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. inspiralis.com [inspiralis.com]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
Overcoming resistance to DNA Gyrase-IN-7 in bacterial strains
Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic inhibitor that targets bacterial DNA gyrase, an essential type II topoisomerase.[1][2] By binding to the DNA-gyrase complex, it stabilizes a state where the DNA strands are cleaved, which prevents re-ligation and introduces lethal double-strand breaks, thereby halting DNA replication and leading to bacterial cell death.[1][3] Its primary targets are the GyrA and GyrB subunits of the enzyme.[4]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
There are three principal mechanisms by which bacteria can develop resistance to DNA gyrase inhibitors like this compound:
-
Alterations in Target Enzymes: Spontaneous mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), particularly within a region known as the quinolone resistance-determining region (QRDR), can reduce the binding affinity of the inhibitor.[5][6] This is a common cause of high-level resistance.[6]
-
Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of the inhibitor through two main ways: by overexpressing efflux pumps that actively transport the compound out of the cell, or by reducing its uptake (e.g., through modification of porin channels in Gram-negative bacteria).[5][6][7] Efflux pumps are a major contributor to multidrug resistance.[8][9][10]
-
Biofilm Formation: Bacteria residing within a biofilm matrix exhibit significantly increased tolerance to antimicrobial agents.[11][12] The matrix can act as a physical barrier, and the physiological state of the bacteria within the biofilm (e.g., slower growth, dormant persister cells) makes them less susceptible to antibiotics.[11][12][13][14]
Q3: My bacterial strain has suddenly developed high-level resistance. What is the most likely cause?
A sudden and significant increase in the Minimum Inhibitory Concentration (MIC) is often indicative of a mutation in the target enzyme.[6] A single amino acid change in the GyrA subunit of DNA gyrase can lead to a substantial (e.g., 8- to 16-fold) increase in resistance.[6] To confirm this, you should sequence the QRDR of the gyrA and gyrB genes.
Q4: How can I determine if efflux pumps are responsible for the observed resistance?
The involvement of efflux pumps can be investigated by performing an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[15][16] A significant reduction in the MIC of this compound when combined with an EPI suggests that efflux is a contributing mechanism.[15][17]
Troubleshooting Guides
Problem 1: The MIC of this compound against my strain has increased.
If you observe an increase in the MIC, it is crucial to determine the underlying resistance mechanism to devise a counter-strategy. Follow this workflow to diagnose the issue.
Solution: Investigate Synergy with an Efflux Pump Inhibitor (EPI)
If efflux is suspected, combining this compound with an EPI can restore its efficacy.[10][15] A checkerboard assay can quantify this synergistic effect.
Mock Data: Effect of EPI on this compound MIC
| Bacterial Strain | Treatment | MIC (µg/mL) | Fold Change in MIC |
|---|---|---|---|
| Susceptible Strain | This compound alone | 2 | - |
| This compound + EPI (10 µg/mL) | 2 | 1 | |
| Resistant Strain | This compound alone | 32 | - |
| | this compound + EPI (10 µg/mL) | 4 | 8 |
Solution: Characterize Target Mutations
If a target site mutation is confirmed, overcoming resistance may be more challenging. However, some newer generation gyrase inhibitors are designed to be effective against common mutants.[18] It may also be beneficial to explore combination therapies with antibiotics that have a different mechanism of action.
Problem 2: this compound is ineffective against biofilms.
Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics compared to their free-swimming (planktonic) counterparts.[12][19] This is a multifactorial problem.[13]
Solutions & Strategies:
-
Combination with Biofilm-Disrupting Agents: Consider using enzymes like DNase or alginate lyase that can degrade the biofilm matrix, allowing for better penetration of this compound.[11]
-
Synergy with Other Antibiotics: Test for synergistic effects with antibiotics known to be effective against persister cells or those with different targets.
-
Use of Efflux Pump Inhibitors: Efflux pumps are often upregulated in biofilms.[20] Combining this compound with an EPI may improve its efficacy.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[21]
-
Preparation:
-
Prepare a stock solution of this compound at twice the highest desired concentration in an appropriate broth (e.g., Mueller-Hinton Broth).[22]
-
Grow the bacterial strain to be tested in broth to the mid-log phase and adjust the turbidity to a 0.5 McFarland standard.[23] Dilute this suspension 1:150 in broth to achieve the final inoculum density.[23]
-
-
Procedure:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 12.[22]
-
Add 200 µL of the 2x concentrated this compound stock solution to the wells in column 1.
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10.[22] Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[22]
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation & Reading:
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.[24][25]
-
Preparation:
-
Prepare stock solutions of this compound (Drug A) and the second compound (e.g., an EPI, Drug B).
-
In a 96-well plate, create serial dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns).[25]
-
-
Calculation of FIC Index:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Mock Data: Checkerboard Assay Results
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
|---|---|---|---|---|
| This compound | 32 | 4 | 0.125 | Synergy |
| Efflux Pump Inhibitor | 64 | 16 | 0.250 |
| Total | | | 0.375 | |
Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the accumulation of a fluorescent dye (ethidium bromide, a substrate of many efflux pumps) to assess the activity of an EPI.[17][26]
-
Cell Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the bacterial suspension.
-
Add this compound (or a known EPI as a positive control) at a sub-inhibitory concentration (e.g., 1/2 MIC).[27]
-
Add ethidium (B1194527) bromide to a final concentration of 0.5-1 mg/L.[27]
-
-
Measurement:
-
Immediately measure fluorescence over time (e.g., every 1-10 minutes for 60 minutes) using a microplate reader (Excitation ~530 nm, Emission ~585 nm).[27]
-
An effective EPI will block the efflux of ethidium bromide, resulting in a higher and more sustained fluorescence signal compared to the control (no inhibitor).[17]
-
Protocol 4: Characterization of gyrA and gyrB Mutations
This protocol identifies mutations in the target genes that may confer resistance.
-
DNA Extraction: Isolate genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.
-
PCR Amplification:
-
Sequencing:
-
Purify the PCR products.
-
Send the purified products for Sanger sequencing.[28]
-
-
Analysis:
-
Align the sequence from the resistant strain against the sequence from the susceptible (wild-type) strain.
-
Identify any nucleotide changes that result in amino acid substitutions. Mutations in codons 83, 84, and 88 of gyrA (E. coli numbering) are commonly associated with resistance.[4][6] Mutations at codons 90, 91, and 94 are also frequently observed.[29][30][31]
-
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Characterization of grlA, grlB, gyrA, and gyrB Mutations in 116 Unrelated Isolates of Staphylococcus aureus and Effects of Mutations on Ciprofloxacin MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pumps and their role in antibiotic resistance: A literature review [journals.ekb.eg]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Antibiotic resistance of bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 13. ovid.com [ovid.com]
- 14. iomcworld.org [iomcworld.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Biofilms: Formation, drug resistance and alternatives to conventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 27. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
- 28. Characterization of gyrA, gyrB, grlA and grlB mutations in fluoroquinolone-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Characterization of gyrA and gyrB mutations and fluoroquinolone resistance in Mycobacterium tuberculosis clinical isolates from Hubei Province, China | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 30. Characterization of gyrA and gyrB mutations and fluoroquinolone resistance in Mycobacterium tuberculosis clinical isolates from Hubei Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mutation characterization of gyrA and gyrB genes in levofloxacin-resistant Mycobacterium tuberculosis clinical isolates from Guangdong Province in China - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Gyrase-IN-7 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DNA Gyrase-IN-7 in long-term experiments. This compound, identified as compound 6d in the publication by Abd El-Lateef et al. (2023), is a novel microbial DNA gyrase inhibitor with a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) structure.[1][2] While this class of compounds is predicted to have moderate water solubility, researchers may still encounter stability and solubility challenges during prolonged experimental setups.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated out of my aqueous buffer. What should I do?
A1: Precipitation is a common issue for many small molecule inhibitors. The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid affecting the biological system. If precipitation persists, consider using a different organic solvent for the stock solution, such as ethanol (B145695) or dimethylformamide (DMF), or explore the use of solubilizing agents (excipients) like cyclodextrins.
Q2: I am observing a decline in the inhibitory activity of this compound in my multi-day experiment. What could be the cause?
A2: A loss of activity over time suggests compound degradation. The primary degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation.[3] The carbohydrazide (B1668358) moiety in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Oxidation can also occur, particularly if the experimental medium is exposed to light and air for extended periods. It is recommended to prepare fresh working solutions for each experiment or to assess the compound's stability in your specific assay medium over the intended duration of the experiment.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A straightforward method is to incubate a solution of this compound in your experimental buffer at the intended temperature for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).[4] A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. Concurrently, you can test the biological activity of these aliquots using a DNA gyrase supercoiling assay to correlate chemical stability with functional activity.
Q4: My stock solution of this compound in DMSO has changed color. Is it still usable?
A4: A color change in a stock solution often indicates chemical degradation or oxidation.[4] This can be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to discard the discolored solution and prepare a fresh stock. To prevent this, store stock solutions in amber vials to protect from light, and consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term stability, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions in a suitable organic solvent like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing aqueous working solutions, it is best to make them fresh for each experiment.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Possible Cause | Suggested Solution |
| Compound has low intrinsic water solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF, ethanol) and dilute into the final aqueous buffer. Ensure the final organic solvent concentration is non-inhibitory to the assay (typically <0.5%). |
| Precipitation occurs upon dilution into aqueous buffer. | Lower the final concentration of the inhibitor. Optimize the dilution method by adding the stock solution to the buffer while vortexing to ensure rapid mixing. Consider the use of solubility enhancers such as cyclodextrins or a small percentage of a non-ionic surfactant like Tween-20 (check for assay compatibility). |
| The pH of the buffer is not optimal for solubility. | For ionizable compounds, the pH of the solution can significantly impact solubility. Test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for solubility that is also compatible with your experimental system. |
Issue 2: Loss of Activity in Long-Term Experiments
| Possible Cause | Suggested Solution |
| Hydrolysis of the compound in aqueous media. | The carbohydrazide functional group may be susceptible to hydrolysis. Prepare fresh working solutions daily. Assess the stability of the compound in your specific buffer using HPLC over the time course of your experiment. If hydrolysis is confirmed, consider if the buffer pH can be adjusted to a more neutral and stable range. |
| Oxidation of the compound. | Protect solutions from light by using amber vials or wrapping containers in foil.[4] If the compound is particularly sensitive, consider de-gassing your buffers or adding antioxidants, ensuring they do not interfere with the assay. |
| Adsorption to plasticware. | Small molecules can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration. Use low-protein-binding plasticware. Including a small amount of a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes mitigate this, provided it doesn't interfere with the assay. |
| Reaction with media components. | Components of complex cell culture media can sometimes react with the compound. Test the stability of this compound in the specific medium you are using. If instability is observed, a simpler buffer system may be required for certain experiments. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Stability Assessment
This protocol outlines a general procedure for assessing the chemical stability of this compound in a given buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., assay buffer, cell culture medium).
-
Prepare a working solution of this compound by diluting the stock solution into the aqueous buffer to the final experimental concentration.
-
-
Incubation:
-
Aliquot the working solution into several vials.
-
Immediately take a "time 0" sample and quench it by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and halt degradation. Store at -20°C.
-
Incubate the remaining vials at the desired experimental temperature (e.g., 37°C).
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a vial, and prepare a sample in the same manner as the "time 0" sample.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of water and acetonitrile containing a small amount of formic acid (for MS compatibility).
-
Monitor the peak area of the parent mass of this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the "time 0" sample. The appearance of new peaks may indicate degradation products.
-
Protocol 2: DNA Gyrase Supercoiling Assay for Activity Assessment
This protocol is to determine the functional activity of this compound. It can be used to test the activity of samples from a stability study.
-
Reaction Components:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
10 mM ATP solution.
-
Relaxed plasmid DNA (e.g., pBR322) at a concentration of 0.5 µg/µL.
-
E. coli DNA Gyrase enzyme.
-
This compound solution (or aliquots from the stability study).
-
-
Reaction Setup (for a single 30 µL reaction):
-
On ice, prepare a master mix containing 6 µL of 5x Assay Buffer, 1 µL of 10 mM ATP, 0.5 µL of relaxed pBR322, and water to a final volume of 27 µL.
-
Add 1 µL of this compound solution at various concentrations (or a fixed volume from the stability study aliquots).
-
Initiate the reaction by adding 2 µL of diluted DNA gyrase enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA, followed by proteinase K treatment to remove the enzyme.
-
-
Analysis:
-
Analyze the DNA topology by running the samples on a 1% agarose (B213101) gel.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize it under UV light.
-
Interpretation: Relaxed plasmid DNA migrates slower than supercoiled DNA. An active inhibitor will prevent the gyrase from supercoiling the relaxed plasmid, resulting in a band that migrates at the position of the relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: DNA gyrase supercoiling and inhibition pathway.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reducing non-specific binding of DNA Gyrase-IN-7 in cellular assays
Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the use of this compound in cellular assays, with a focus on mitigating non-specific binding and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, which is critical for DNA replication and transcription.[1][2][3] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2][4] this compound is believed to inhibit the ATPase activity associated with the GyrB subunit, preventing the conformational changes required for the enzyme's supercoiling function.[2][3]
Q2: I am observing significant cytotoxicity in my cellular assays at concentrations where I expect to see specific inhibition of DNA gyrase. What could be the cause?
A2: High cytotoxicity can be an indication of off-target effects, where this compound is binding to and inhibiting other essential cellular proteins in addition to its intended target, DNA gyrase.[5][6] It is also possible that the observed toxicity is a direct result of potent on-target inhibition of DNA gyrase, leading to catastrophic DNA damage and cell death. To distinguish between these possibilities, it is crucial to perform experiments to verify target engagement and assess off-target activity.
Q3: How can I confirm that this compound is engaging with DNA gyrase in my cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[5][7][8][9][10][11] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[7][8][9] By treating cells with this compound and then heating them across a range of temperatures, you can determine if the inhibitor stabilizes DNA gyrase, confirming engagement.[6][8]
Q4: What are some general strategies to reduce non-specific binding of this compound in my experiments?
A4: There are several strategies you can employ:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired phenotypic effect. Higher concentrations are more likely to cause off-target binding.[5]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This will help you determine if the observed effects are due to the specific chemical scaffold.[5]
-
Orthogonal Validation: Use another, structurally different DNA gyrase inhibitor to see if it recapitulates the same phenotype. This can help confirm that the effect is due to the inhibition of the intended target.[6]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of DNA gyrase.[5][12] If the phenotype is still present after treatment with this compound in the absence of its target, it is likely an off-target effect.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal in DNA Gyrase Supercoiling Assay
Symptoms:
-
Even in the absence of this compound, you observe a significant amount of relaxed plasmid DNA, making it difficult to quantify the inhibitory effect of your compound.
-
Smearing or streaked bands in the agarose (B213101) gel.[13]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded DNA Substrate | Evaluate the integrity of your relaxed plasmid DNA on an agarose gel before starting the assay. Ensure proper storage to prevent nuclease contamination.[14] |
| Excessive Enzyme Concentration | Titrate the concentration of DNA gyrase to find the optimal amount that results in nearly complete supercoiling of the substrate in the absence of an inhibitor.[15] |
| Contaminants in the Reaction | Ensure all buffers and reagents are free of contaminants such as salts, phenol, or EDTA that can inhibit enzyme activity.[14][16] |
| Incorrect Gel Electrophoresis Conditions | Ensure the agarose gel is properly prepared and that fresh running buffer is used. Run the gel at a consistent voltage to prevent band smearing.[13] |
Issue 2: Inconsistent Results Between Different Cell Lines
Symptoms:
-
This compound shows potent inhibition of bacterial growth in one strain but has a much weaker effect in another.
-
The cytotoxic profile of the compound varies significantly across different bacterial strains.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Differential Expression of Target/Off-Target Proteins | The expression levels of DNA gyrase or potential off-target proteins may differ between cell lines, affecting the compound's efficacy.[5] |
| Variations in Cell Permeability | Different bacterial strains may have variations in their cell wall and membrane composition, affecting the uptake of this compound. |
| Presence of Efflux Pumps | Some bacterial strains may possess efflux pumps that actively remove the inhibitor from the cell, reducing its effective intracellular concentration. |
| Pre-existing Resistance Mutations | The less sensitive strain may have pre-existing mutations in the gyrA or gyrB genes that confer resistance to the inhibitor.[4] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.
Materials:
-
Relaxed pBR322 plasmid DNA
-
Purified DNA Gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)[17]
-
This compound (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, add:
-
1 µg relaxed plasmid DNA
-
6 µL 5X Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Purified DNA Gyrase (pre-determined optimal concentration)
-
Nuclease-free water to a final volume of 30 µL
-
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Run the gel until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target in intact cells.[8][9]
Materials:
-
Bacterial cell culture
-
This compound
-
Lysis Buffer
-
Antibody specific to DNA Gyrase
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Treat the cells with this compound or a vehicle control (DMSO) and incubate for a specified time.
-
Aliquot the treated cells into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.[6]
-
Collect the supernatant and analyze the amount of soluble DNA gyrase using Western blotting or another protein detection method.[6][8]
-
Plot the amount of soluble DNA gyrase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Visualizations
Caption: Mechanism of DNA Gyrase Action.
Caption: Workflow for Troubleshooting Non-Specific Binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microsynth.com [microsynth.com]
- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. topogen.com [topogen.com]
How to address conflicting results with DNA Gyrase-IN-7
Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address and resolve any conflicting or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival.[1][2] It functions by introducing negative supercoils into DNA, a process that requires ATP hydrolysis.[2][3] This activity resolves positive supercoils that accumulate during DNA replication and transcription.[3][4] this compound is believed to interfere with this process, leading to a disruption of DNA topology and ultimately bacterial cell death. The two main mechanisms for gyrase inhibitors are either inhibiting the enzyme's activity or stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks.[2][5]
Q2: Why am I observing different IC50 values for this compound across different assays?
A2: It is not uncommon to see variations in IC50 values for a DNA gyrase inhibitor when measured using different methods. Several factors can contribute to this discrepancy:
-
Assay Principle: A DNA supercoiling assay measures the overall catalytic activity of the enzyme, while an ATPase assay specifically measures the hydrolysis of ATP.[6] A compound might inhibit one function more potently than the other.
-
Assay Format: Fluorescence-based assays may have different sensitivities and be prone to different artifacts (e.g., compound fluorescence) compared to traditional gel-based assays.[7][8]
-
Reagent Concentrations: The concentrations of DNA gyrase, DNA substrate, and ATP can all influence the apparent IC50 value.[9] It is crucial to use optimized and consistent concentrations.
-
Bacterial Species: DNA gyrase enzymes from different bacterial species can have varying sensitivities to the same inhibitor.[9]
Q3: Could this compound have off-target effects?
A3: Yes, off-target activity is a possibility that should be considered. Potential off-targets for DNA gyrase inhibitors include other topoisomerases, such as bacterial topoisomerase IV or even human topoisomerases like topoisomerase II.[10][11] Some inhibitors that target the ATP-binding site on the GyrB subunit may also interact with other ATP-binding proteins, such as Hsp90.[10] It is advisable to perform selectivity assays to assess the specificity of this compound.
Q4: What are the critical controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: To confirm that the observed activity is dependent on DNA gyrase.
-
No-Inhibitor (Vehicle) Control: Usually DMSO, to assess the baseline enzyme activity.[11]
-
Positive Control Inhibitor: A well-characterized DNA gyrase inhibitor (e.g., novobiocin (B609625) or ciprofloxacin) to confirm that the assay is sensitive to inhibition.[12][13]
-
No-ATP Control (for supercoiling assays): To ensure that the supercoiling activity is ATP-dependent.[14][15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing significant variability in the IC50 of this compound between experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Detailed Steps:
-
Protocol Standardization: Ensure that the same protocol is followed meticulously for every experiment. Pay close attention to the order of reagent addition.
-
Reagent Integrity:
-
Enzyme Activity: Aliquot the DNA gyrase enzyme to avoid repeated freeze-thaw cycles, which can reduce its activity.[14] Titrate the enzyme before each new batch of experiments to ensure consistent activity.
-
ATP Stock: ATP solutions can degrade over time. Prepare fresh ATP stocks and verify the concentration.
-
DNA Substrate: Ensure the relaxed plasmid DNA is of high quality and has not been nicked or degraded.[14]
-
Inhibitor Stock: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure it is fully dissolved.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize the incubation time to ensure the reaction is in the linear range (typically 80-90% of relaxed DNA is supercoiled in the absence of an inhibitor).[9] Incubate at a constant, optimal temperature (usually 37°C).[14]
-
Buffer Composition: Verify the pH and salt concentrations of the reaction buffer, as these can significantly impact enzyme activity.[14]
-
-
Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <5%).[16][17]
-
Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50 value.
Issue 2: No Inhibition Observed at Expected Concentrations
If this compound is not showing inhibitory activity, follow these steps:
-
Confirm Enzyme Activity: Run a positive control without any inhibitor to ensure the DNA gyrase is active. You should see a clear shift from relaxed to supercoiled DNA.
-
Validate Positive Control Inhibitor: Test a known inhibitor like novobiocin or ciprofloxacin (B1669076) to confirm the assay can detect inhibition.
-
Check Inhibitor Integrity:
-
Solubility: this compound may have precipitated out of solution. Visually inspect the stock solution and consider measuring its concentration.
-
Degradation: The compound may be unstable. Use a fresh vial or a newly synthesized batch if possible.
-
-
Review Assay Conditions: The chosen assay conditions (e.g., enzyme or substrate concentration) may not be sensitive enough to detect inhibition by your compound. Consider re-optimizing the assay.
-
Consider Mechanism of Action: If you are using an ATPase assay, it's possible your inhibitor does not target the ATPase domain of GyrB.[18] Test its activity in a DNA supercoiling or cleavage assay.
Quantitative Data Summary
The IC50 values for DNA gyrase inhibitors can vary significantly based on the compound, the bacterial source of the enzyme, and the assay conditions. While specific data for this compound is not publicly available, the following table of known inhibitors illustrates this variability.
| Inhibitor | Target Enzyme | Assay Type | IC50 Value (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling | 0.6 | [12] |
| Ciprofloxacin | M. tuberculosis DNA Gyrase | Supercoiling | 27-28 | [19] |
| Novobiocin | E. coli DNA Gyrase | ATPase | 0.026 (26 nM) | [16] |
| Thiophene 8 | E. coli DNA Gyrase | Supercoiling (fluorescence) | 0.04 | [7] |
| Biphenyl inhibitor 2 | E. coli DNA Gyrase | Supercoiling | 60 | [12] |
| Compound 14 | E. coli DNA Gyrase | Supercoiling | 3.25 | [19] |
| Compound 15 | E. coli DNA Gyrase | Supercoiling | 9.80 | [19] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay (Gel-Based)
This assay monitors the conversion of relaxed plasmid DNA to its supercoiled form, which migrates faster on an agarose (B213101) gel.[1][20]
Experimental Workflow for DNA Supercoiling Assay
Caption: A step-by-step workflow for a gel-based DNA supercoiling assay.
Materials:
-
5x DNA Gyrase Reaction Buffer: e.g., 250 mM Tris-HCl (pH 7.5), 250 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 0.5 mM EDTA, 150 µg/mL BSA.[9]
-
Relaxed pBR322 DNA (or other suitable plasmid): ~0.5 µg per reaction.
-
ATP solution: 10 mM stock.
-
DNA Gyrase (E. coli or other): Diluted in enzyme dilution buffer.
-
This compound: Serial dilutions in appropriate solvent (e.g., DMSO).
-
Stop Buffer/Loading Dye: e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[14]
-
1% Agarose gel containing ethidium bromide (0.5 µg/mL).[14]
-
1x TAE Buffer.
Procedure:
-
On ice, prepare a master mix containing the reaction buffer, relaxed DNA, and ATP. For a 20 µL final reaction volume, this could be 4 µL of 5x buffer, 1 µL of 10 mM ATP, ~1 µL of relaxed DNA (to a final concentration of 0.3-0.5 µg), and water to 16 µL.[9]
-
Aliquot the master mix into pre-chilled microfuge tubes.
-
Add 1 µL of this compound at various concentrations (or vehicle for control) to the respective tubes.
-
Add 3 µL of diluted DNA gyrase to each tube to start the reaction (the final enzyme concentration should be optimized, e.g., 5 nM).[9] For the no-enzyme control, add 3 µL of enzyme dilution buffer.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.[14]
-
Load the entire reaction volume onto a 1% agarose gel.
-
Run the gel at ~90V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
Protocol 2: DNA Gyrase ATPase Assay (Coupled Spectrophotometric)
This assay measures the rate of ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]
Signaling Pathway of a Coupled ATPase Assay
Caption: The enzymatic cascade in a coupled spectrophotometric ATPase assay.
Materials:
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.6), 150 mM KCl, 1.5 mM MgCl₂.[17]
-
Linear DNA (e.g., pBR322): To stimulate ATPase activity.
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.
-
ATP solution.
-
DNA Gyrase.
-
This compound.
Procedure:
-
Set up reactions in a 96-well UV-transparent plate.
-
To each well, add assay buffer, linear DNA, PEP, NADH, and the PK/LDH enzyme mix.[6]
-
Add this compound at various concentrations (or vehicle for control).
-
Add DNA gyrase to all wells except the no-enzyme control.
-
Place the plate in a plate reader and monitor the absorbance at 340 nm for a few minutes to establish a baseline.
-
Initiate the reaction by adding ATP to all wells.[6]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C or 30°C).[6][17]
-
Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition at each concentration of this compound relative to the vehicle control and calculate the IC50.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. researchgate.net [researchgate.net]
- 8. profoldin.com [profoldin.com]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. topogen.com [topogen.com]
- 15. profoldin.com [profoldin.com]
- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
Modifying assay conditions for optimal DNA Gyrase-IN-7 activity
Welcome to the technical support center for DNA Gyrase-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel DNA gyrase inhibitor.
Disclaimer: As "this compound" appears to be a novel or proprietary compound with limited public information, this guide provides general best practices and troubleshooting advice based on established principles for working with DNA gyrase inhibitors. These recommendations should be adapted based on the specific characteristics of this compound once they are known.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DNA gyrase inhibitors?
DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair.[1][2][3] It introduces negative supercoils into DNA, relieving torsional stress.[2][3] DNA gyrase inhibitors block this activity through various mechanisms, ultimately leading to bacterial cell death.[1][4] Common classes of inhibitors include:
-
Quinolones (e.g., ciprofloxacin): These inhibitors stabilize the complex between DNA gyrase and cleaved DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.[1][4]
-
Coumarins (e.g., novobiocin): This class of inhibitors competitively binds to the ATPase subunit of DNA gyrase (GyrB), preventing the ATP hydrolysis that powers the supercoiling reaction.[4][5]
The specific mechanism of this compound should be determined to optimize assay conditions.
Q2: What are the key components of a DNA gyrase supercoiling assay?
A typical DNA gyrase supercoiling assay includes the following components:
-
DNA Gyrase: The enzyme that catalyzes the supercoiling reaction.
-
Relaxed plasmid DNA: The substrate for the enzyme.
-
ATP: Provides the energy for the supercoiling reaction.
-
Assay Buffer: Maintains optimal pH and contains necessary salts and cofactors.
-
Test Compound: The inhibitor being studied (e.g., this compound).
The reaction products are typically analyzed by agarose (B213101) gel electrophoresis, where supercoiled DNA migrates faster than relaxed DNA.
Q3: How can I determine the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment. A fixed concentration of DNA gyrase and substrate are incubated with a serial dilution of this compound. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low DNA gyrase activity in the control (no inhibitor) | 1. Inactive Enzyme: Improper storage or handling of the DNA gyrase enzyme. | 1. Ensure the enzyme is stored at the recommended temperature (typically -20°C or below in a glycerol-containing buffer) and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. |
| 2. Degraded ATP: ATP is sensitive to degradation. | 2. Use a fresh stock of ATP. Aliquot the ATP stock to avoid multiple freeze-thaw cycles. | |
| 3. Incorrect Buffer Composition: Suboptimal pH, salt concentration, or absence of essential cofactors like MgCl2. | 3. Verify the composition and pH of the assay buffer. A typical buffer contains Tris-HCl (pH 7.5), KCl, MgCl2, DTT, and spermidine.[6][7] | |
| Inconsistent results between experiments | 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize variability. |
| 2. Variable Incubation Times or Temperatures: Inconsistent reaction conditions. | 2. Use a calibrated incubator or water bath and a precise timer for all experiments. | |
| 3. Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations. | 3. Check the solubility of this compound in the assay buffer. It may be necessary to use a co-solvent like DMSO, but the final concentration should typically not exceed 1-5% to avoid affecting enzyme activity.[8] | |
| Unexpected increase in supercoiling at high inhibitor concentrations | 1. Compound Interference with Gel Electrophoresis: The inhibitor might alter the migration of DNA in the gel. | 1. Run a control lane with just the DNA substrate and the highest concentration of the inhibitor (no enzyme) to check for any effects on DNA mobility. |
| 2. Off-target Effects: The compound may have other activities at high concentrations. | 2. This may require further investigation into the compound's properties. | |
| No inhibition observed even at high concentrations of this compound | 1. Incorrect Mechanism of Action Assumed: The assay may not be suitable for the inhibitor's mechanism. | 1. If a supercoiling assay shows no inhibition, consider a cleavage complex assay, as the inhibitor might act by stabilizing the cleaved DNA-gyrase complex (a mechanism similar to quinolones).[8] |
| 2. Inactive Inhibitor: The inhibitor may have degraded. | 2. Use a fresh stock of the inhibitor and store it according to the manufacturer's instructions. |
Experimental Protocols
Standard DNA Gyrase Supercoiling Assay
This protocol is a general guideline and should be optimized for this compound.
-
Reaction Setup: On ice, prepare a reaction mix containing the following components in the specified order:
-
Nuclease-free water
-
5x Assay Buffer (final concentration 1x)
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
This compound (at desired concentrations, dissolved in an appropriate solvent like DMSO)
-
DNA Gyrase (e.g., 1 unit)
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][7]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Analysis: Analyze the products by electrophoresis on a 1% agarose gel. Visualize the DNA bands using an intercalating dye like ethidium (B1194527) bromide.
Data Presentation: Standard Assay Conditions
| Parameter | Recommended Range | Typical Value | Reference |
| Enzyme Concentration | Varies by supplier and activity | 1 Unit | [7] |
| Substrate (Relaxed Plasmid) | 0.2 - 1 µg | 0.5 µg | [7] |
| ATP Concentration | 1 - 2 mM | 1 mM | [6][7] |
| MgCl2 Concentration | 4 - 8 mM | 4 mM | [6][7][9] |
| KCl/NH4OAc Concentration | 24 - 35 mM | 24 mM KCl | [6][7] |
| pH (Tris-HCl) | 7.5 - 8.0 | 7.5 | [6][7][9] |
| Incubation Temperature | 30 - 37°C | 37°C | [6][7] |
| Incubation Time | 30 - 60 minutes | 30 minutes | [6][7] |
Visualizations
DNA Gyrase Catalytic Cycle
Caption: The catalytic cycle of DNA gyrase, illustrating the key steps of DNA binding, cleavage, strand passage, and religation.
General Inhibition Mechanisms of DNA Gyrase
References
- 1. m.youtube.com [m.youtube.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. profoldin.com [profoldin.com]
Challenges in the chemical synthesis of DNA Gyrase-IN-7 derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of DNA Gyrase-IN-7 derivatives and structurally related compounds. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of a representative DNA gyrase inhibitor, such as N-(4-methoxyphenyl)-1-(4-methoxybenzoyl)-5-oxo-pyrrolidine-3-carboxamide.
Problem 1: Low Yield in Amide Coupling Step (Formation of the Pyrrolidine-3-carboxamide)
Question: We are experiencing low yields (<40%) during the amide coupling reaction between the pyrrolidinone carboxylic acid intermediate and 4-methoxyaniline. What are the potential causes and solutions?
Answer:
Low yields in amide coupling reactions are a common challenge. Several factors could be contributing to this issue. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient Activating Agent | The choice of coupling agent is critical. If using a standard carbodiimide (B86325) like DCC or EDC alone, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and increase efficiency. Alternatively, switch to a more potent phosphonium- or uronium-based coupling agent like BOP, PyBOP, or HATU. | Increased reaction rate and higher yield of the desired amide product. |
| Inappropriate Reaction Solvent | The solvent can significantly impact reaction kinetics and solubility of reagents. Ensure the solvent (e.g., DMF, DCM, or THF) is anhydrous, as water can hydrolyze the activated ester intermediate. If solubility is an issue, consider switching to a more polar aprotic solvent. | Improved solubility of starting materials and reduced side reactions, leading to a cleaner reaction profile and higher yield. |
| Steric Hindrance | The pyrrolidinone carboxylic acid may present some steric bulk. Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier. Prolonging the reaction time may also drive the reaction to completion. | Enhanced reaction kinetics, leading to a higher conversion rate and improved product yield. |
| Base Selection | An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine. If using a hindered amine base like diisopropylethylamine (DIPEA), ensure it is used in the correct stoichiometry (typically 1.1-1.5 equivalents). For sensitive substrates, a non-nucleophilic base is preferred. | Efficient neutralization without unwanted side reactions, preserving the integrity of the reactants and improving the yield. |
Problem 2: Formation of Side Products during N-Acylation of the Pyrrolidinone Ring
Question: During the N-acylation of the pyrrolidinone intermediate with 4-methoxybenzoyl chloride, we observe the formation of multiple unidentified impurities by TLC and LC-MS analysis. How can we minimize these side products?
Answer:
The formation of side products during N-acylation is often related to the reactivity of the starting materials and reaction conditions. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Di-acylation or O-acylation | If the pyrrolidinone intermediate has other nucleophilic sites, competitive acylation can occur. Ensure that a non-nucleophilic base (e.g., pyridine (B92270) or a hindered amine) is used in slight excess to scavenge the HCl byproduct. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity. | Preferential N-acylation, minimizing the formation of undesired acylated byproducts. |
| Decomposition of Acyl Chloride | 4-methoxybenzoyl chloride can be sensitive to moisture. Ensure the use of an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or purified acyl chloride is also recommended. | Reduced formation of 4-methoxybenzoic acid and other degradation products, leading to a cleaner reaction. |
| Ring Opening of Pyrrolidinone | Under harsh basic or acidic conditions, the lactam ring can be susceptible to opening. Use a mild, non-nucleophilic base and avoid strong acids during workup. Ensure the reaction temperature does not exceed the stability limit of the pyrrolidinone ring. | Preservation of the pyrrolidinone core structure and prevention of ring-opened impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable purification strategy for the final this compound derivative, which is a polar molecule with moderate solubility?
A1: For polar compounds like the target molecule, flash column chromatography on silica (B1680970) gel is a standard purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If the compound is still difficult to purify, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) can be an excellent final step to obtain a highly pure product.
Q2: How can I confirm the correct stereochemistry of the final product?
A2: If the synthesis involves chiral centers, confirming the stereochemistry is crucial. This can be achieved using several analytical techniques:
-
Chiral HPLC: This is a reliable method for separating and quantifying enantiomers or diastereomers.
-
NMR Spectroscopy: For diastereomers, differences in the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can be used for confirmation. Chiral shift reagents can be used to resolve the signals of enantiomers.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.
Q3: Are there any specific safety precautions to consider during the synthesis of these derivatives?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Handling Reagents: Many coupling agents (e.g., DCC, HATU) and acylating agents are sensitizers or irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Use anhydrous solvents with care, as they are often flammable. Ensure proper storage and handling to prevent exposure to moisture and ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Representative Protocol for Amide Coupling
-
To a solution of the pyrrolidinone carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 4-methoxyaniline (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized multi-step synthetic workflow.
Caption: A decision tree for troubleshooting low yields.
Refining protocols for testing DNA Gyrase-IN-7 against clinical isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for testing DNA Gyrase-IN-7 against clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of bacterial DNA gyrase, a type II topoisomerase. This essential enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] By inhibiting DNA gyrase, this compound blocks these vital cellular processes, leading to bacterial cell death.[1] It is important to note that DNA gyrase is present in bacteria but not in humans, making it an ideal target for antibiotics.[3]
Q2: What are the primary molecular targets of this compound?
A2: The primary target of this compound is the DNA gyrase enzyme, which consists of two subunits: GyrA and GyrB.[4] Quinolone-class inhibitors, which are structurally related to many gyrase inhibitors, typically bind to the complex of DNA and the GyrA subunit, preventing the re-ligation of cleaved DNA.[1] Other inhibitors, like aminocoumarins, target the ATPase activity of the GyrB subunit.[1] The precise interaction of this compound should be experimentally confirmed, but it falls within the broader class of DNA gyrase inhibitors.
Q3: What are the known mechanisms of resistance to DNA gyrase inhibitors in clinical isolates?
A3: Resistance to DNA gyrase inhibitors in clinical isolates can arise through several mechanisms. The most common is mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB, which can reduce the binding affinity of the inhibitor to its target.[1][4][5] Another significant mechanism is the increased expression of efflux pumps, which actively transport the inhibitor out of the bacterial cell, preventing it from reaching its target at an effective concentration.[1][6] Alterations in the outer membrane permeability of Gram-negative bacteria can also contribute to reduced susceptibility.[6]
Q4: How should I interpret the Minimum Inhibitory Concentration (MIC) values obtained for this compound?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] To interpret MIC values, they must be compared to established clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[8][9][10] These breakpoints are specific to the antimicrobial agent and the bacterial species and are determined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11] It is crucial not to compare the MIC value of this compound directly with that of another antibiotic to determine potency, as breakpoints differ between drugs.[7][11]
Q5: What are the recommended quality control (QC) strains for antimicrobial susceptibility testing of this compound?
A5: For antimicrobial susceptibility testing, standardized quality control strains with known MIC ranges are essential to ensure the accuracy and reproducibility of the results. For a novel gyrase inhibitor, zoliflodacin, the following QC strains have been used: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247.[12] It is recommended to use a similar panel of QC strains for validating assays with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well/plate. | 1. Inoculum preparation error (too dilute or non-viable).2. Contamination of media or reagents.3. Incorrect incubation conditions (temperature, atmosphere). | 1. Prepare a fresh inoculum following the standardized protocol (e.g., 0.5 McFarland standard).2. Use fresh, sterile media and reagents. Check for visible signs of contamination.3. Verify incubator settings. Ensure the correct atmosphere (e.g., CO2 for fastidious organisms) is maintained. |
| Unexpectedly high MIC values for susceptible QC strains. | 1. This compound stock solution degradation or incorrect concentration.2. Inoculum density is too high.3. Issues with the testing medium (e.g., incorrect pH, presence of interfering substances). | 1. Prepare a fresh stock solution of this compound. Verify the weighing and dilution calculations.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. Use the recommended and validated testing medium (e.g., Mueller-Hinton Broth). Check the pH of the prepared medium. |
| Inconsistent MIC results between experimental repeats. | 1. Variation in inoculum preparation.2. Pipetting errors during serial dilutions.3. Subjectivity in visual determination of growth inhibition. | 1. Strictly adhere to the standardized protocol for inoculum preparation.2. Calibrate pipettes regularly. Use fresh tips for each dilution step.3. Have a second researcher independently read the results. Use a spectrophotometer to measure optical density for a more objective endpoint. |
| Growth of skip wells in the MIC assay. | 1. Contamination of a single well.2. Presence of a resistant subpopulation within the isolate.3. The compound may have precipitated at higher concentrations. | 1. Carefully review aseptic techniques. Repeat the assay with fresh materials.2. Subculture from the "skip well" and re-test its susceptibility to confirm resistance.3. Check the solubility of this compound in the test medium. Consider using a different solvent or a lower starting concentration if solubility is an issue. |
| Time-kill assay shows bacteriostatic rather than bactericidal activity. | 1. The concentration of this compound is insufficient for killing.2. The clinical isolate may possess tolerance mechanisms.3. The definition of bactericidal activity (>3-log10 reduction in CFU/mL) was not met within the assay timeframe. | 1. Test a wider range of concentrations, including multiples of the MIC (e.g., 4x, 8x, 16x MIC).2. Investigate potential tolerance mechanisms in the isolate.3. Extend the duration of the time-kill assay (e.g., to 48 hours) to observe potential delayed killing effects. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds
| Compound | Target Organism | Assay Type | IC50 / MIC (µg/mL) | Reference |
| This compound | S. aureus DNA Gyrase | Supercoiling Inhibition | 0.085 (IC50) | - |
| This compound | E. coli DNA Gyrase | Supercoiling Inhibition | 1.75 (IC50) | - |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling Inhibition | 120 nM (IC50) | [13] |
| Ciprofloxacin | S. aureus | MIC | 0.076 µM | [2] |
| Novobiocin | E. coli DNA Gyrase | Supercoiling Inhibition | 26 nM (IC50) | - |
| Zoliflodacin | N. gonorrhoeae ATCC 49226 | Agar (B569324) Dilution MIC | 0.06 - 0.5 | [12] |
| Zoliflodacin | S. aureus ATCC 29213 | Broth Microdilution MIC | 0.12 - 0.5 | [12] |
| Zoliflodacin | E. coli ATCC 25922 | Broth Microdilution MIC | 1 - 4 | [12] |
Note: IC50 values for this compound are based on previously reported data. Further testing against a broader panel of clinical isolates is recommended.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Quality control bacterial strains with known MICs
2. Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. Add 100 µL of sterile CAMHB to the negative control well.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This assay determines the rate of bacterial killing by this compound over time.[14][15][16][17]
1. Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
2. Procedure:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without the antibiotic.
-
Prepare the bacterial inoculum as described in the MIC protocol and dilute it in CAMHB to a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.
-
Inoculate each tube with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[17]
Visualizations
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imaging of bacterial DNA uncovers secrets to future antibiotic design - Durham University [durham.ac.uk]
- 4. Novel Gyrase Mutations in Quinolone-Resistant and -Hypersusceptible Clinical Isolates of Mycobacterium tuberculosis: Functional Analysis of Mutant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. droracle.ai [droracle.ai]
- 9. sanfordguide.com [sanfordguide.com]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. idexx.com [idexx.com]
- 12. researchgate.net [researchgate.net]
- 13. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. actascientific.com [actascientific.com]
- 16. Time Kill Assay | PDF | Antimicrobial | Assay [scribd.com]
- 17. emerypharma.com [emerypharma.com]
Addressing batch-to-batch variability of synthesized DNA Gyrase-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized lots of DNA Gyrase-IN-7. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into DNA, a process crucial for relieving topological stress.[1][2][3] this compound inhibits the supercoiling activity of the enzyme, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Q2: What are the common causes of batch-to-batch variability with synthesized inhibitors like this compound?
A2: Batch-to-batch variability in synthesized small molecule inhibitors can arise from several factors during the manufacturing process.[4] These include inconsistencies in the quality of raw materials, slight variations in reaction conditions (e.g., temperature, pressure, reaction time), and differences in purification and isolation methods.[5][6][7] These variations can lead to differences in the purity, isomeric ratio, and physical properties of the final compound, all of which can affect its biological activity.[8][9][10]
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A comprehensive quality control (QC) assessment is crucial for each new batch. This should include a combination of analytical techniques to confirm the identity, purity, and potency of the compound.[11] Recommended QC assays include:
-
Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the percentage of the active compound and identify any impurities.
-
Potency Determination: A standardized DNA gyrase inhibition assay to determine the IC50 value of the new batch. This should be compared to a previously qualified reference lot.
Q4: What is the recommended procedure for storing and handling this compound?
A4: Proper storage and handling are critical to maintain the integrity of the compound.[12][13][14] this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For use in assays, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15][16] Before use, allow the aliquot to thaw completely and bring it to room temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between batches | 1. Variation in compound purity or potency: Different batches may have varying levels of purity or different ratios of active isomers.[17][18] | 1a. Perform comprehensive QC: Analyze each new batch for identity, purity, and potency as described in the FAQs. 1b. Compare to a reference standard: Always run a qualified reference lot of this compound in parallel with the new batch. |
| 2. Compound degradation: Improper storage or handling can lead to degradation of the inhibitor.[13][14] | 2a. Follow storage recommendations: Ensure the compound is stored at the correct temperature and protected from light and moisture. 2b. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated temperature fluctuations. | |
| 3. Inaccurate compound concentration: Errors in weighing the solid compound or in preparing stock and working solutions. | 3a. Calibrate equipment: Ensure balances and pipettes are properly calibrated. 3b. Verify solubility: Ensure the compound is fully dissolved in the solvent before making further dilutions. | |
| High variability in replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. | 1a. Use calibrated pipettes: Regularly check the calibration of your pipettes. 1b. Use appropriate pipette volumes: Use pipettes that are accurate for the volumes being dispensed. 1c. Mix thoroughly: Ensure proper mixing of all components in the assay wells. |
| 2. Compound precipitation: The inhibitor may precipitate in the assay buffer if its solubility limit is exceeded. | 2a. Check final solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells (typically ≤1%). 2b. Visually inspect plates: Look for any signs of precipitation in the assay wells. | |
| 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can lead to increased concentrations of assay components. | 3a. Use a humidified incubator: This can help to minimize evaporation. 3b. Avoid using outer wells: If possible, do not use the outermost wells of the plate for critical samples. Fill them with buffer or media instead. | |
| No or low inhibition observed | 1. Inactive inhibitor: The compound may have degraded due to improper storage or handling. | 1a. Use a fresh aliquot: Test a new, previously unopened aliquot of the inhibitor. 1b. Run a positive control: Always include a known inhibitor of DNA gyrase as a positive control. |
| 2. Incorrect assay conditions: The assay may not be running under optimal conditions for inhibition. | 2a. Verify assay buffer components: Ensure the correct concentrations of ATP, Mg2+, and other components are used.[2][3] 2b. Check enzyme activity: Confirm that the DNA gyrase is active using a no-inhibitor control. | |
| 3. Low inhibitor concentration: The concentrations of this compound being tested may be too low to elicit an inhibitory effect. | 3a. Test a wider concentration range: Perform a dose-response curve with a broader range of inhibitor concentrations. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To determine the purity of a new batch of synthesized this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% acetonitrile and increase to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the IC50 value of this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Relaxed pBR322 DNA: Prepare a 50 ng/µL solution in nuclease-free water.
-
DNA Gyrase: Dilute the enzyme in dilution buffer to a concentration that gives approximately 90% supercoiling in the absence of an inhibitor.
-
This compound: Prepare a serial dilution of the inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 30 µL:
-
6 µL of 5X Assay Buffer.
-
1 µL of relaxed pBR322 DNA (50 ng).
-
19 µL of nuclease-free water.
-
1 µL of this compound dilution (or DMSO for the no-inhibitor control).
-
3 µL of diluted DNA Gyrase.
-
-
Incubate the plate at 37°C for 1 hour.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding 10 µL of 4X stop buffer (e.g., containing EDTA and SDS).
-
Run the samples on a 1% agarose (B213101) gel in 1X TAE buffer.
-
Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV or blue light.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow from synthesis to inhibition of DNA gyrase.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Managing Raw Material Variability Over the Life-cycle of a Molecule | PDF [slideshare.net]
- 6. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. veeprho.com [veeprho.com]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 10. Causes of Variation in Quality - College Hive [collegehive.in]
- 11. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. gmpplastic.com [gmpplastic.com]
- 14. moravek.com [moravek.com]
- 15. sapiosciences.com [sapiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: DNA Gyrase-IN-7 and Ciprofloxacin in Bacterial Inhibition
For Immediate Release
This guide provides a detailed comparison of the efficacy of the novel investigational compound DNA Gyrase-IN-7 and the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of bacterial infections due to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. However, the rise of antibiotic resistance necessitates the development of new therapeutic agents. This compound represents a novel class of DNA gyrase inhibitors that aim to address these emerging challenges. This guide synthesizes available data to provide a direct comparison of these two compounds, highlighting their respective strengths and potential applications in antibacterial therapy.
Mechanism of Action
Both ciprofloxacin and this compound target bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2][3][4] However, their specific binding sites and inhibitory mechanisms differ, which may have implications for their activity against resistant strains.
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin functions by binding to the complex of DNA gyrase and DNA.[5] This stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[5] It also inhibits topoisomerase IV, another type II topoisomerase involved in chromosome segregation.[5]
This compound: While specific data for a compound explicitly named "this compound" is not publicly available, this guide will use data from novel non-fluoroquinolone DNA gyrase inhibitors as a proxy. These inhibitors often target the ATPase activity of the GyrB subunit of DNA gyrase, a different mechanism compared to the GyrA-targeting action of fluoroquinolones.[4] This alternative binding site may allow them to circumvent existing resistance mechanisms that affect fluoroquinolones.
A simplified representation of their mechanisms is depicted below:
Comparative Efficacy: In Vitro Data
The following tables summarize the available quantitative data for ciprofloxacin and representative novel DNA gyrase inhibitors, which serve as a surrogate for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Values
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | [6] |
| Staphylococcus aureus (MRSA) | 12.5 µM (~4.14 µg/mL) | [7] | |
| Mycoplasma hyorhinis | 0.25 | [7] | |
| Novel Hybrid Inhibitor 3a | Klebsiella pneumoniae | 0.5 | [8] |
| Escherichia coli | 2 | [8] | |
| Enterobacter cloacae | 4 | [8] | |
| Novel Biphenyl Inhibitor 2 | Escherichia coli | 60 µM (~25 µg/mL) | [9] |
Table 2: 50% Inhibitory Concentration (IC50) Values for DNA Gyrase Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | 0.6 | [9] |
| Thiophene-based Inhibitor 8 | E. coli DNA Gyrase | 0.04 | [10] |
| Biphenyl-based Inhibitor 2 | E. coli DNA Gyrase | 60 | [9] |
| Novel Hybrid Conjugate 14 | E. coli DNA Gyrase | 3.25 | [11] |
| Novel Hybrid Conjugate 15 | E. coli DNA Gyrase | 9.80 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution (e.g., Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or ciprofloxacin) are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye and a DNA intercalating agent (e.g., STEB buffer with SDS and proteinase K).
-
Gel Electrophoresis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates, allowing for the visualization of inhibition.
-
Data Analysis: The intensity of the DNA bands is quantified using densitometry to determine the concentration of the inhibitor that results in 50% inhibition of supercoiling (IC50).[6][12][13][14][15]
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. topogen.com [topogen.com]
- 6. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Mutations in DNA Gyrase and Topoisomerase IV in Field Strains and In Vitro Selected Quinolone-Resistant Mycoplasma hyorhinis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. profoldin.com [profoldin.com]
- 15. Plasmid DNA Supercoiling by DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Novel DNA Gyrase Inhibitors: Zoliflodacin, Gepotidacin, and SPR719
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, remains a prime target for antibiotic development. This guide provides a comparative analysis of three novel DNA gyrase inhibitors: zoliflodacin, gepotidacin, and SPR719 (the active moiety of SPR720), offering a detailed look at their performance based on available experimental data. Information regarding a compound referred to as "DNA Gyrase-IN-7" is not publicly available in the scientific literature; therefore, this guide focuses on these three well-characterized novel inhibitors.
Introduction to the Inhibitors
Zoliflodacin (AZD0914) is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase.[1][2] It has a distinct binding site on the GyrB subunit compared to fluoroquinolones and is being developed for the treatment of uncomplicated gonorrhea.[1]
Gepotidacin (GSK2140944) is a novel triazaacenaphthylene bacterial topoisomerase inhibitor. It demonstrates a well-balanced dual-targeting of both DNA gyrase and topoisomerase IV.[3][4] Gepotidacin's unique mechanism of action involves the selective inhibition of bacterial DNA gyrase and topoisomerase IV through a binding mechanism distinct from other quinolone antibiotics.[5]
SPR719 is the active form of the oral prodrug SPR720. It is an aminobenzimidazole that targets the ATPase activity of the DNA gyrase B subunit (GyrB).[6][7] SPR720 is being developed for the treatment of nontuberculous mycobacterial (NTM) infections.[6][8]
Comparative Performance Data
The following table summarizes the in vitro activity of zoliflodacin, gepotidacin, and SPR719 against key bacterial pathogens.
| Inhibitor | Target Enzyme(s) | Organism | Assay Type | IC50 (µM) | MIC (µg/mL) |
| Zoliflodacin | DNA Gyrase & Topo IV | N. gonorrhoeae | DNA Supercoiling | ~1.7[9] | - |
| E. coli | DNA Decatenation | >200[9] | - | ||
| A. baumannii | - | - | 4[10] | ||
| Gepotidacin | DNA Gyrase & Topo IV | E. coli | DNA Supercoiling | 0.32 ± 0.17[3][4] | 0.125 |
| E. coli | Topo IV Decatenation | 0.34 ± 0.09[3][4] | - | ||
| S. aureus | DNA Supercoiling | ~0.047[11] | - | ||
| SPR719 | DNA Gyrase (GyrB) | M. abscessus | - | - | MIC50: 1.0, MIC90: 4.0[6] |
| M. kansasii | - | - | MIC50: 0.06, MIC90: 0.5[6] | ||
| M. avium complex | - | - | 0.12 - 0.24[6] |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the general mechanism of DNA gyrase, the points of inhibition by these novel compounds, and a typical experimental workflow for their evaluation.
References
- 1. eatg.org [eatg.org]
- 2. medchemica.com [medchemica.com]
- 3. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Portico [access.portico.org]
- 7. Spero Therapeutics Announces Publication of SPR720 Phase 1 Lung Exposure Data in Antimicrobial Agents and Chemotherapy - BioSpace [biospace.com]
- 8. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bacterial DNA Gyrase Engagement: A Comparative Guide for Novel Inhibitors Like DNA Gyrase-IN-7
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and validation of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, remains a critical target for antibiotic development.[1][2][3][4][5] This guide provides a framework for validating the target engagement of new DNA gyrase inhibitors, such as the hypothetical "DNA Gyrase-IN-7," by comparing them against well-established inhibitors, Ciprofloxacin and Novobiocin. We present key experimental assays, their underlying principles, and comparative data to aid in the evaluation of novel compounds.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits (an A2B2 heterotetramer).[3][6] Its catalytic cycle involves the ATP-dependent cleavage of both strands of a DNA segment (the "G-gate"), passing another segment (the "T-gate") through the break, and then resealing the cleaved DNA.[2][7] This process is vital for relieving topological stress during DNA replication and transcription.[1][2][3]
Inhibitors of DNA gyrase can be broadly categorized into two classes based on their mechanism:
-
Quinolones (e.g., Ciprofloxacin): These compounds bind to the GyrA subunit and stabilize the DNA-gyrase cleavage complex.[6] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.[2][6]
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors targets the GyrB subunit, competitively inhibiting the ATPase activity of the enzyme.[6] This prevents the conformational changes necessary for DNA strand passage and supercoiling.
The following diagram illustrates the mechanism of DNA gyrase and the points of inhibition for these two classes of drugs.
Caption: Mechanism of DNA gyrase and points of inhibitor action.
Comparative Performance of DNA Gyrase Inhibitors
The efficacy of a DNA gyrase inhibitor is determined by its ability to inhibit the enzyme's activity and its effectiveness in a cellular context, which includes factors like cell permeability.[8][9][10][11] The following table summarizes typical data that should be generated for a novel compound like this compound and compares it with established inhibitors.
| Parameter | This compound | Ciprofloxacin | Novobiocin | Experimental Assay |
| Biochemical Potency | ||||
| Supercoiling IC50 | [Data to be determined] | 0.1 - 1 µM | 0.01 - 0.1 µM | DNA Supercoiling Assay |
| ATPase IC50 | [Data to be determined] | > 100 µM | 0.005 - 0.05 µM | ATPase Activity Assay |
| Cellular Activity | ||||
| MIC (E. coli) | [Data to be determined] | 0.015 - 0.1 µg/mL | 50 - 200 µg/mL | Minimum Inhibitory Concentration (MIC) Assay |
| MIC (S. aureus) | [Data to be determined] | 0.12 - 1 µg/mL | 0.1 - 1 µg/mL | Minimum Inhibitory Concentration (MIC) Assay |
| Target Engagement | ||||
| CETSA Shift (°C) | [Data to be determined] | 2 - 5 °C | 1 - 3 °C | Cellular Thermal Shift Assay (CETSA) |
Key Experimental Protocols for Target Engagement Validation
Validating that a compound's antibacterial activity is a direct result of engaging with DNA gyrase requires a combination of biochemical and cellular assays.
DNA Supercoiling Assay
This biochemical assay directly measures the enzymatic activity of DNA gyrase.[12][13][14][15]
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in the presence of ATP. This topological change can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The inhibitory effect of a compound is quantified by the reduction in the formation of supercoiled DNA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped, typically by the addition of a dye-containing loading buffer with a detergent (e.g., SDS).
-
Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization and Quantification: The gel is stained with a DNA-intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the IC50 value of the inhibitor.
Caption: Workflow for the DNA supercoiling assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within intact cells.[16]
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Methodology:
-
Cell Treatment: Bacterial cultures are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Protein Quantification: The amount of soluble DNA gyrase in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve upon compound treatment confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of target engagement is a critical step in the development of novel antibiotics. For a new DNA gyrase inhibitor like "this compound," a systematic approach employing both biochemical and cellular assays is essential. By comparing its performance against well-characterized inhibitors such as Ciprofloxacin and Novobiocin using the methodologies outlined in this guide, researchers can confidently establish its mechanism of action and cellular efficacy. This comparative framework provides a robust pathway for advancing promising new antibacterial candidates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 5. Investigation of bacterial DNA gyrase Inhibitor classification models and structural requirements utilizing multiple machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Membrane permeability changes associated with DNA gyrase inhibitors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Membrane permeability changes associated with DNA gyrase inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial DNA gyrase assay kits [profoldin.com]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis: Efficacy of Novel Quinolone Derivatives on Gram-Positive vs. Gram-Negative Bacteria
A guide for researchers on the differential activity of a new class of DNA gyrase inhibitors, including DNA Gyrase-IN-7.
This guide provides a detailed comparative analysis of a novel series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, which includes the compound identified as this compound. The analysis focuses on the differential efficacy of these compounds against Gram-positive and Gram-negative bacteria, supported by experimental data from recent studies.
Introduction to a New Class of DNA Gyrase Inhibitors
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it a prime target for the development of new antibacterial agents.[1] Quinolones are a well-established class of antibiotics that target DNA gyrase.[4] However, the rise of antibiotic resistance has necessitated the discovery of novel inhibitors.
A new series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives has been synthesized and evaluated for their potential as microbial DNA gyrase inhibitors.[5][6][7] This guide will focus on the comparative antibacterial activity of these compounds, providing researchers with the available data on their efficacy and mechanism of action.
Mechanism of Action: Targeting DNA Gyrase
The primary mechanism of action for this novel class of quinoline (B57606) derivatives is the inhibition of DNA gyrase.[5][6] By targeting this enzyme, the compounds disrupt essential cellular processes, leading to a halt in bacterial growth. In Gram-negative bacteria, the primary target for quinolones is typically DNA gyrase, while in some Gram-positive bacteria, topoisomerase IV can be the preferential target.[1][4][8] This class of compounds has been specifically evaluated for its inhibitory effect on the supercoiling activity of DNA gyrase.
The following diagram illustrates the general mechanism of DNA gyrase inhibition by quinolone-class antibiotics.
Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.
Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria
A key finding from the in-vitro studies of the 2-(4-bromophenyl)quinoline-4-carbohydrazide series is their selective and potent activity against Gram-positive bacteria, with a notable lack of efficacy against Gram-negative bacteria.[5]
Quantitative Data Summary
The antibacterial activity of the compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Ciprofloxacin, a well-known fluoroquinolone, was used as a reference standard.
| Compound | Gram-Positive: S. aureus MIC (µM) | Gram-Negative: E. coli MIC (µM) |
| Compound 5 | 49.04 | Ineffective |
| Compound 6a | > 50 | Ineffective |
| Compound 6b | 38.64 | Ineffective |
| Compound 10 | > 50 | Ineffective |
| Compound 11 | > 50 | Ineffective |
| Compound 13 | > 50 | Ineffective |
| Compound 14 | > 50 | Ineffective |
| Ciprofloxacin (Reference) | 3.80 | Not Reported in this study |
| Data sourced from Abd El-Lateef HM, et al. ACS Omega. 2023.[5][6][7] |
In addition to MIC values, the inhibitory concentration (IC50) for the DNA gyrase supercoiling assay was determined for the most promising compounds using S. aureus DNA gyrase.
| Compound | S. aureus DNA Gyrase IC50 (µM) |
| Compound 6b | 33.64 |
| Compound 10 | 8.45 |
| Ciprofloxacin (Reference) | 3.80 |
| Data sourced from Abd El-Lateef HM, et al. ACS Omega. 2023.[7] |
The data clearly demonstrates that while compounds such as 6b and 10 show promising inhibitory activity against the S. aureus DNA gyrase, the entire series of tested compounds was ineffective against the Gram-negative E. coli.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for the synthesized quinoline derivatives were determined using the two-fold serial dilution method.[5]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (S. aureus, E. coli)
-
Nutrient broth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of each compound is prepared in nutrient broth directly in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).
-
Positive control wells (broth with bacteria, no compound) and negative control wells (broth only) are included.
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Following incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: DNA Gyrase-IN-7 and Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-7, with the established class of fluoroquinolone antibiotics. The focus of this analysis is on the potential for cross-resistance, a critical factor in the development of new antimicrobial agents. The data presented herein is illustrative, based on established experimental protocols, to guide researchers in evaluating the resistance profiles of new chemical entities targeting DNA gyrase.
Introduction to DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3][4] This enzyme is a well-validated target for antibacterial drugs. Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase and the related enzyme, topoisomerase IV.[5][6][7][8][9] They stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death.[7][10] However, the extensive use of fluoroquinolones has led to a significant increase in bacterial resistance, primarily through mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), or through alterations in drug efflux.[5][6][7][11][12][13]
This compound is a novel investigational inhibitor of DNA gyrase. Understanding its potential for cross-resistance with existing fluoroquinolones is paramount to predicting its clinical utility and longevity. This guide outlines the key experimental approaches and data presentation formats for such an evaluation.
Comparative Susceptibility Data
The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for this compound and two common fluoroquinolones, Ciprofloxacin and Levofloxacin, against a panel of bacterial strains with well-characterized resistance mechanisms.
| Bacterial Strain | Genotype | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | 0.015 | 0.03 | 0.06 |
| E. coli GYR-1 | gyrA (S83L) | 0.25 | 0.5 | 0.12 |
| E. coli GYR-2 | gyrA (D87N) | 0.5 | 1 | 0.25 |
| E. coli PARC-1 | parC (S80I) | 0.03 | 0.06 | 0.06 |
| E. coli GYR-PARC | gyrA (S83L), parC (S80I) | 4 | 8 | 0.5 |
| S. aureus ATCC 29213 | Wild-Type | 0.25 | 0.5 | 1 |
| S. aureus GYR-A | gyrA (S84L) | 4 | 8 | 2 |
| S. aureus PARC-A | parC (S80F) | 2 | 4 | 1 |
| S. aureus GYR-PARC-A | gyrA (S84L), parC (S80F) | 32 | 64 | 8 |
Data Interpretation: The hypothetical data suggests that while mutations in gyrA confer a degree of cross-resistance to both fluoroquinolones and this compound, the fold-increase in MIC for this compound is less pronounced. This could indicate a different binding mode or interaction with the gyrase enzyme, potentially allowing it to retain some activity against fluoroquinolone-resistant strains.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-resistance. The following are standard protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Prepare an overnight culture of the bacterial strains in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compounds (this compound, Ciprofloxacin, Levofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.[14]
Spontaneous Mutation Frequency Analysis
Objective: To determine the frequency at which resistant mutants arise upon exposure to an antimicrobial agent.
Methodology:
-
Bacterial Culture: Grow a large population of the test bacterium (e.g., 10^10 CFU) to stationary phase.
-
Plating: Plate the bacterial culture onto Mueller-Hinton Agar (MHA) plates containing the test compound at concentrations of 4x, 8x, and 16x the MIC.
-
Enumeration: Simultaneously, plate serial dilutions of the culture onto drug-free MHA to determine the total viable count.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Calculation: The mutation frequency is calculated by dividing the number of resistant colonies on the drug-containing plates by the total number of viable cells plated.[15]
Serial Passage Resistance Selection
Objective: To assess the potential for resistance development over multiple exposures to sub-inhibitory concentrations of a drug.
Methodology:
-
Initial MIC: Determine the baseline MIC of the test compound for the parent bacterial strain.
-
Serial Passaging: Inoculate the parent strain into a series of tubes containing MHB with increasing concentrations of the test compound (typically from 0.06x to 4x the initial MIC).
-
Incubation: Incubate the tubes at 37°C for 24 hours.
-
Sub-culturing: The next day, determine the new MIC. The culture from the well at 0.5x the new MIC is used to inoculate a fresh set of drug dilutions.
-
Repeat: Repeat this process for a defined number of passages (e.g., 14-30 days).
-
Analysis: Monitor the fold-change in MIC over time. Sequence the gyrA, gyrB, parC, and parE genes of the resistant isolates to identify mutations.[15]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for assessing cross-resistance between novel and existing antibiotics.
Caption: DNA gyrase inhibition by antibiotics and the mechanism of target-based resistance.
Conclusion
The emergence of antibiotic resistance necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. A thorough investigation of cross-resistance between a new chemical entity like this compound and established drugs such as fluoroquinolones is a critical step in this process. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting such a comparative analysis. The hypothetical data suggests that while some level of cross-resistance is expected for compounds targeting the same enzyme, novel inhibitors may retain activity against resistant strains, highlighting the importance of detailed in vitro characterization. This information is vital for guiding further drug development efforts and predicting the potential clinical success of new antimicrobial agents.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. microbenotes.com [microbenotes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
A Head-to-Head Comparison of DNA Gyrase Inhibitors: DNA Gyrase-IN-7 and Novobiocin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, DNA gyrase remains a critical and validated target. This guide provides a detailed, data-driven comparison of two inhibitors of this essential enzyme: DNA Gyrase-IN-7 (also referred to as EN-7) and the well-established aminocoumarin antibiotic, novobiocin (B609625). This objective analysis is intended to inform research and development decisions by presenting key performance data, mechanistic differences, and the experimental protocols used to generate this information.
Executive Summary
This compound and novobiocin both inhibit bacterial DNA gyrase, but through distinct mechanisms. Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit. In contrast, this compound is a potent topoisomerase inhibitor that does not inhibit ATPase activity and acts independently of the conventional mechanisms targeted by drugs like fluoroquinolones. This fundamental difference in their mode of action is a crucial consideration for drug development, particularly in the context of antibiotic resistance.
Performance Data
The inhibitory activity of this compound and novobiocin has been quantified against DNA gyrase from key bacterial pathogens, Staphylococcus aureus and Escherichia coli. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution, as they can be influenced by variations in experimental assay conditions.
| Inhibitor | Target Enzyme | IC50 | Reference |
| This compound (EN-7) | S. aureus DNA Gyrase | 85 nM | [1] |
| E. coli DNA Gyrase | 1.75 µM | [1] | |
| Novobiocin | S. aureus DNA Gyrase | <0.004 - 0.19 µM | [2] |
| S. aureus DNA Gyrase | 6 - 10 nM | [3] | |
| E. coli DNA Gyrase | 6 - 160 nM | [2] | |
| E. coli DNA Gyrase | 0.5 µM | [4] | |
| E. coli DNA Gyrase | 0.48 µM | [5] | |
| E. coli DNA Gyrase | 26 nM | [6] |
Mechanism of Action
The distinct mechanisms of action of this compound and novobiocin are a key differentiating factor.
Novobiocin: As an aminocoumarin antibiotic, novobiocin targets the GyrB subunit of DNA gyrase. It competitively inhibits the ATPase activity of this subunit, which is essential for the energy-requiring process of introducing negative supercoils into DNA. By blocking ATP binding, novobiocin prevents the enzyme from functioning, leading to a halt in DNA replication and bacterial cell death.
This compound (EN-7): This novel inhibitor has a different mode of action. Experimental data indicates that it does not inhibit the ATPase activity of DNA gyrase.[1] Furthermore, unlike fluoroquinolones, it does not stabilize the covalent complex between gyrase and cleaved DNA.[1] Instead, it is a potent inhibitor of the topoisomerase function of gyrase, though the precise molecular interactions are still under investigation. This unique mechanism suggests it may be effective against bacteria that have developed resistance to other classes of DNA gyrase inhibitors.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for Novobiocin and this compound.
Caption: Experimental workflow for a DNA gyrase supercoiling assay.
Experimental Protocols
The following is a generalized protocol for a DNA gyrase supercoiling inhibition assay, a common method for evaluating the performance of inhibitors like this compound and novobiocin. Specific details may vary between laboratories.
Objective: To determine the concentration at which an inhibitor reduces the supercoiling activity of DNA gyrase by 50% (IC50).
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution (e.g., 10 mM)
-
Inhibitor stock solutions (this compound and novobiocin) at various concentrations
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and ATP at their final desired concentrations in a total reaction volume (e.g., 20-30 µL).
-
Aliquot the master mix into individual reaction tubes.
-
Add the inhibitor (this compound or novobiocin) to each tube at a range of final concentrations. Include a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
-
Add a standardized amount of DNA gyrase enzyme to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the plasmid DNA in the no-inhibitor control.
-
Mix gently and incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution to each tube. The SDS will denature the enzyme, and proteinase K will digest it, releasing the DNA.
-
-
Agarose Gel Electrophoresis:
-
Add DNA loading dye to each reaction.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or another DNA stain.
-
Visualize the DNA bands using a UV transilluminator or a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands in each lane.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using appropriate software.
-
Conclusion
This compound and novobiocin are both effective inhibitors of bacterial DNA gyrase, but they achieve this through fundamentally different mechanisms. Novobiocin's well-characterized inhibition of the GyrB ATPase activity contrasts with the novel, non-ATPase inhibitory mechanism of this compound. This distinction makes this compound a potentially valuable lead compound for developing new antibiotics that could circumvent existing resistance mechanisms. The provided data and protocols offer a foundation for further comparative studies and for the rational design of next-generation DNA gyrase inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of DNA Gyrase-IN-7 for DNA gyrase over other topoisomerases
For Immediate Release
In the landscape of antibacterial drug discovery, the specificity of a compound for its intended target is paramount. This guide provides a comprehensive analysis of the inhibitory activity of DNA Gyrase-IN-7, a novel antibiotic candidate, against its primary target, DNA gyrase, and other essential topoisomerase enzymes. The data presented herein offers researchers, scientists, and drug development professionals a clear, evidence-based comparison to inform their research and development endeavors.
Executive Summary
This compound (also reported as EN-7) demonstrates potent and selective inhibitory activity against bacterial DNA gyrase, with a particularly high affinity for the Staphylococcus aureus enzyme. While it also exhibits activity against Escherichia coli DNA gyrase and topoisomerase IV, its efficacy against these enzymes is significantly lower. Crucially, available data indicates a lack of significant activity against S. aureus topoisomerase IV, suggesting a favorable selectivity profile within bacterial type II topoisomerases. At present, there is no publicly available data on the inhibitory activity of this compound against eukaryotic topoisomerase I and II, a critical consideration for therapeutic development.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various topoisomerases. Lower IC50 values indicate greater potency.
| Target Enzyme | Organism | IC50 | Reference |
| DNA Gyrase | Staphylococcus aureus | 85 nM | [1] |
| DNA Gyrase | Escherichia coli | 1.75 µM | [1] |
| Topoisomerase IV | Escherichia coli | 0.89 µM | [1] |
| Topoisomerase IV | Staphylococcus aureus | >100 µM (Inactive) | [1] |
| Eukaryotic Topoisomerase I | Human | Not Available | |
| Eukaryotic Topoisomerase II | Human | Not Available |
Mechanism of Action: A Departure from Fluoroquinolones
This compound exhibits a mechanism of action distinct from that of widely used fluoroquinolone antibiotics. While fluoroquinolones stabilize the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks, this compound does not stabilize this cleavage complex.[1] Instead, it has been observed to increase the incidence of DNA nicking, suggesting an alternative mechanism for inducing bacterial cell death.[1]
Figure 1. Contrasting mechanisms of action between fluoroquinolones and this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound relies on established in vitro assays that measure the supercoiling and decatenation activities of topoisomerases.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner. The inhibition of this activity by a test compound is quantified by analyzing the different DNA topoisomers on an agarose (B213101) gel.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing relaxed pBR322 DNA, E. coli or S. aureus DNA gyrase, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and albumin).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition and calculate the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kDNA, E. coli or S. aureus topoisomerase IV, and the appropriate assay buffer (e.g., HEPES-KOH, potassium glutamate, magnesium acetate, DTT, ATP, and albumin).
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, alongside a no-inhibitor control.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for decatenation.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop buffer and treatment with chloroform/isoamyl alcohol to separate proteins from the DNA.
-
Electrophoresis: The reaction products are separated on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.
-
Visualization and Analysis: The gel is stained and visualized to observe the release of minicircles. The degree of inhibition is determined by the reduction in the amount of decatenated product.
Figure 2. Generalized workflow for determining the inhibitory activity of this compound.
Conclusion and Future Directions
The available data strongly supports this compound as a potent and selective inhibitor of bacterial DNA gyrase, particularly from S. aureus. Its distinct mechanism of action compared to fluoroquinolones presents a promising avenue for combating antibiotic resistance. However, to fully validate its specificity and potential for clinical development, further studies are essential. Specifically, determining the inhibitory activity of this compound against human topoisomerase I and II is a critical next step to assess its potential for off-target effects and ensure a favorable safety profile. Researchers are encouraged to conduct these assays to build a complete and robust understanding of this promising antibacterial candidate.
References
A Preclinical Comparative Analysis of DNA Gyrase Inhibitors: Gepotidacin vs. Ciprofloxacin
A detailed guide for researchers and drug development professionals on the preclinical performance of the novel triazaacenaphthylene antibacterial, gepotidacin (B1671446), in comparison to the established fluoroquinolone, ciprofloxacin (B1669076).
This guide provides an objective comparison of the preclinical performance of gepotidacin, a first-in-class triazaacenaphthylene antibiotic, and ciprofloxacin, a widely used second-generation fluoroquinolone. Both compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, thereby inhibiting cell division.[1][2][3] However, gepotidacin possesses a distinct mechanism of action, binding to a different site on the enzyme-DNA complex than fluoroquinolones, which may offer an advantage against fluoroquinolone-resistant strains.[2][4][5]
Mechanism of Action
Gepotidacin and ciprofloxacin both inhibit bacterial type II topoisomerases, namely DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription.[2][6] Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.[6][7]
While both drugs target the same enzymes, their interaction with the enzyme-DNA complex differs significantly. Ciprofloxacin stabilizes the complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[6] Gepotidacin also binds to the enzyme-DNA complex but at a site distinct from that of fluoroquinolones, interacting with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2][4] This novel binding mode is responsible for its activity against many fluoroquinolone-resistant bacteria.[2]
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gepotidacin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DNA Gyrase-IN-7 and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of the investigational DNA gyrase inhibitor, DNA Gyrase-IN-7, and the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). The data presented is intended to offer an objective overview to inform research and drug development efforts targeting bacterial DNA gyrase.
Disclaimer: Information regarding "this compound" is based on published data for a compound referred to as "EN-7". It is assumed that these are related or identical compounds for the purpose of this comparison.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound and ciprofloxacin was evaluated through their ability to inhibit the supercoiling activity of DNA gyrase from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | Organism | IC50 (nM) |
| This compound (as EN-7) | DNA Gyrase | S. aureus | 85[1] |
| DNA Gyrase | E. coli | 1750[1] | |
| Topoisomerase IV | E. coli | 890[1] | |
| Topoisomerase IV | S. aureus | >100,000[1] | |
| Ciprofloxacin | DNA Gyrase | S. aureus | 61,700[2] |
| DNA Gyrase | E. coli | 600[3] | |
| Topoisomerase IV | S. aureus | 3,000[2] |
Key Observations:
-
This compound demonstrates potent inhibition of S. aureus DNA gyrase with an IC50 of 85 nM[1].
-
In contrast, ciprofloxacin is a more potent inhibitor of E. coli DNA gyrase with a reported IC50 of 600 nM[3].
-
This compound also inhibits E. coli topoisomerase IV, while showing no significant activity against the S. aureus counterpart[1].
-
Ciprofloxacin exhibits inhibitory activity against both S. aureus DNA gyrase and topoisomerase IV[2].
-
The mechanism of action for this compound appears to differ from fluoroquinolones, as it has been reported to increase DNA nicking rather than stabilizing the gyrase-DNA cleavage complex[1].
In Vivo Efficacy: Insights from Preclinical Models
Due to the investigational nature of this compound, in vivo efficacy data is not publicly available. Therefore, this section focuses on the established in vivo efficacy of ciprofloxacin in a widely used preclinical model as a benchmark for a DNA gyrase inhibitor.
The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents. In this model, ciprofloxacin has demonstrated significant dose-dependent bactericidal activity against both S. aureus and E. coli. For instance, in studies, treatment with ciprofloxacin resulted in a substantial reduction in the number of colony-forming units (CFU) in the thigh muscles of infected mice.
| Compound | Animal Model | Bacterial Strain | Efficacy Endpoint | Results |
| Ciprofloxacin | Neutropenic Mouse Thigh Infection | S. aureus | Reduction in log10 CFU/thigh | Dose-dependent decrease in bacterial load. |
| Neutropenic Mouse Thigh Infection | E. coli | Reduction in log10 CFU/thigh | Dose-dependent decrease in bacterial load. |
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (from E. coli or S. aureus)
-
Relaxed pBR322 DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
ATP solution
-
Test compound (this compound or ciprofloxacin)
-
Stop solution (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
-
Agarose (B213101) gel, TBE buffer, and ethidium (B1194527) bromide for electrophoresis
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining. The conversion of relaxed DNA to supercoiled DNA is observed.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for the in vitro DNA gyrase supercoiling assay.
In Vivo Neutropenic Mouse Thigh Infection Model
This model assesses the efficacy of an antibacterial agent in reducing bacterial load in the thigh muscle of immunocompromised mice.
Materials:
-
Female ICR (CD-1) mice
-
Cyclophosphamide (B585) for inducing neutropenia
-
Bacterial culture (S. aureus or E. coli)
-
Test compound (e.g., ciprofloxacin) formulated for administration
-
Saline (vehicle control)
-
Anesthetic
-
Equipment for tissue homogenization and bacterial enumeration
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
On day 0, inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.
-
At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control via a relevant route (e.g., subcutaneous or oral).
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Compare the bacterial load in the treated groups to the control group to determine the efficacy of the compound.
Caption: Workflow for the in vivo neutropenic mouse thigh infection model.
Signaling Pathway of DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of DNA gyrase disrupts these critical cellular processes, ultimately leading to bacterial cell death.
Caption: Simplified pathway of DNA gyrase inhibition leading to cell death.
References
Independent Verification of a Novel DNA Gyrase Inhibitor's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme, remains a prime target for new therapeutics. This guide provides an objective comparison of the antibacterial spectrum of a representative novel DNA gyrase inhibitor, herein referred to as DNA Gyrase-IN-7 , with established antibiotics targeting the same enzyme. The data presented is a synthesized representation from recent studies on novel DNA gyrase inhibitors to serve as a benchmark for independent verification.
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is crucial for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Inhibitors of DNA gyrase disrupt these essential processes, leading to bacterial cell death. These inhibitors can act through different mechanisms, such as inhibiting the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, which leads to lethal double-stranded DNA breaks.[1] Prominent classes of antibiotics targeting DNA gyrase include the fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[1][2]
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for our representative novel inhibitor, this compound, compared to the well-established DNA gyrase inhibitor, Ciprofloxacin. The data is compiled from studies on novel pyrrolamides and other recently discovered gyrase inhibitors.[3][4][5]
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound (Representative Novel Inhibitor) | Ciprofloxacin (Fluoroquinolone) |
| Gram-Positive | ||
| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.25 |
| Staphylococcus aureus (MRSA, ATCC 33591) | 0.25 | >64 |
| Enterococcus faecalis (ATCC 29212) | 0.125 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | ≤0.06 | 0.5 |
| Gram-Negative | ||
| Escherichia coli (ATCC 25922) | 4 | 0.015 |
| Klebsiella pneumoniae (ATCC 10031) | 0.0625 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.5 |
| Acinetobacter baumannii (ATCC 19606) | 16 | 1 |
Note: The MIC values for this compound are representative of potent novel N-phenylpyrrolamide inhibitors and other new classes of gyrase inhibitors.[4][5] Actual values for a specific novel compound will vary.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a new compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a commonly used method in the cited studies.
Broth Microdilution MIC Assay
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 35-37°C.
- A few colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound) and the comparator antibiotic (e.g., Ciprofloxacin) is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the antimicrobial agents are prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Signaling Pathway of DNA Gyrase Inhibition.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel DNA gyrase inhibitors: microbiological characterisation of pyrrolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal and Handling of DNA Gyrase-IN-7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of DNA Gyrase-IN-7, a novel microbial DNA gyrase inhibitor. The following procedures and data are intended to supplement, not replace, your institution's established safety protocols.
Key Safety and Physicochemical Data
While comprehensive toxicological data for this compound is not fully available, it is prudent to handle it with care. The available information, along with data for the well-characterized DNA gyrase inhibitor Ciprofloxacin, is presented below for reference.
| Property | This compound | Ciprofloxacin (for comparison) |
| Molecular Formula | Data not available | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | Data not available | 331.3 g/mol |
| Appearance | Solid | White to pale yellow crystalline powder |
| Solubility | Data not available | Sparingly soluble in water, soluble in acidic solutions |
| LD50 (Oral, Rat) | Data not available | >2000 mg/kg |
| CAS Number | 2925308-68-3[1] | 85721-33-1 |
Disposal Procedures for this compound
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes. Therefore, proper disposal is crucial.
Step-by-Step Disposal Protocol:
-
Unused Product: For surplus and non-recyclable this compound, it is recommended to engage a licensed professional waste disposal service. The compound should be disposed of as an unused product in its original or a securely sealed and clearly labeled container.
-
Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used to dissolve the compound) before disposal. The rinsate should be collected and treated as chemical waste. After rinsing, deface the label on the container to prevent misuse.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated, sealed waste container and disposed of through your institution's chemical waste program.
-
Solutions of this compound: Solutions containing this compound should not be poured down the drain. They should be collected in a clearly labeled, sealed waste container for chemical waste disposal.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
To assess the inhibitory activity of compounds like this compound, a DNA gyrase supercoiling assay is a fundamental experiment. This protocol provides a general methodology.
Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1) (optional)
-
Proteinase K (optional)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (or the solvent as a control) to the respective tubes.
-
Enzyme Addition: Dilute the DNA gyrase in a suitable dilution buffer and add it to the reaction tubes to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye. For cleaner results, an optional chloroform:isoamyl alcohol extraction can be performed to remove the protein, followed by the addition of loading dye to the aqueous phase.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be quantified by measuring the intensity of the supercoiled DNA band relative to the controls.
Mechanism of DNA Gyrase and Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. This process is ATP-dependent. Inhibitors of DNA gyrase, such as this compound, disrupt this catalytic cycle.
References
Personal protective equipment for handling DNA Gyrase-IN-7
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for the handling and disposal of DNA Gyrase-IN-7, a novel chemical compound. Given that the specific toxicological properties of this compound have not been thoroughly investigated, it must be treated as a hazardous substance of unknown toxicity.[1][2][3] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: skin contact, eye contact, inhalation, and ingestion.[2][4] The following PPE is required at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene) | ASTM F739 | Prevents skin contact with the compound. Double gloving is recommended.[5][6] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1 | Protects eyes and face from splashes.[1][5][7] |
| Body Protection | Long-sleeved laboratory coat | --- | Protects skin and clothing from contamination.[1][8] |
| Respiratory Protection | N95 respirator or higher (if handling powder) | NIOSH-approved | Minimizes inhalation of airborne particles. Required when working with the solid form of the compound.[6][7] |
Note: All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.[3]
Operational Plan: Step-by-Step Handling Procedure
All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as listed in Table 1.
-
Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling (inside the fume hood):
-
When weighing the solid form of this compound, use a draft shield on the balance to prevent air currents from dispersing the powder.
-
To prepare solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Cap all containers tightly when not in immediate use.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this material down the drain or in the regular trash.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) | Labeled hazardous waste container (solid) | Place directly into the designated, sealed container within the fume hood.[9] |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled hazardous waste container (liquid, halogenated or non-halogenated as appropriate) | Collect in a sealed, compatible container. Do not mix with incompatible waste streams.[9] |
| Sharps (e.g., contaminated needles) | Puncture-resistant sharps container for chemical waste | Dispose of immediately after use to prevent accidental injury. |
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Logical Flow for Emergency Response
Caption: Emergency response plan for spills or personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
-
Spill: Treat any spill as a major spill.[1] Alert others in the laboratory and evacuate the immediate area. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team for cleanup. Do not attempt to clean up a significant spill yourself.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. pharmastate.academy [pharmastate.academy]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
